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  • Product: 2-Bromoprop-1-en-1-ol
  • CAS: 190067-89-1

Core Science & Biosynthesis

Foundational

2-Bromoprop-1-en-1-ol: Chemical Properties, Structural Stability, and Keto-Enol Dynamics

Executive Summary In advanced organic synthesis, transient intermediates often dictate the mechanistic pathways of complex molecular architectures. 2-Bromoprop-1-en-1-ol is the highly reactive, transient enol tautomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, transient intermediates often dictate the mechanistic pathways of complex molecular architectures. 2-Bromoprop-1-en-1-ol is the highly reactive, transient enol tautomer of the alpha-halo aldehyde 2-bromopropanal . While rarely isolated due to its profound thermodynamic instability, understanding the chemical properties and structural dynamics of 2-bromoprop-1-en-1-ol is critical for drug development professionals and synthetic chemists. This technical whitepaper provides an in-depth analysis of its keto-enol tautomerization, stability parameters, and its utility as an in situ generated nucleophile for trapping electrophiles.

Structural Properties and Thermodynamic Stability

The fundamental instability of 2-bromoprop-1-en-1-ol stems from the thermodynamic preference for its keto counterpart, 2-bromopropanal[1]. In aliphatic aldehydes, the carbon-oxygen double bond (carbonyl) is significantly stronger (~745 kJ/mol) than the carbon-carbon double bond (~614 kJ/mol) present in the enol form.

Unlike stable enols (such as acetylacetone or phenol), 2-bromoprop-1-en-1-ol lacks extended pi-conjugation or strong intramolecular hydrogen bonding to offset this energy deficit[2]. Consequently, the keto-enol equilibrium constant ( Keq​ ) overwhelmingly favors the keto form.

Quantitative Physicochemical Comparison

The following table summarizes the comparative physicochemical properties of the transient enol and its stable keto tautomer[1],[3].

Property2-Bromoprop-1-en-1-ol (Enol Form)2-Bromopropanal (Keto Form)
IUPAC Name 2-Bromoprop-1-en-1-ol2-Bromopropanal
Molecular Formula C₃H₅BrOC₃H₅BrO
Molecular Weight 136.98 g/mol 136.98 g/mol
Primary Functional Group Enol (C=C-OH)Aldehyde (C=O)
Thermodynamic State Transient / Highly UnstableStable at standard conditions
Reactivity Profile Nucleophilic (at α -carbon)Electrophilic (at carbonyl carbon)
Topological Polar Surface Area 20.2 Ų17.1 Ų

Mechanistic Insights: Tautomerization and Causality

The tautomerization between 2-bromopropanal and 2-bromoprop-1-en-1-ol is driven by the electronic effects of the alpha-bromine atom. Bromine exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the acidity of the alpha-proton in 2-bromopropanal[2]. This enhanced acidity facilitates rapid base-catalyzed enolization.

However, the same bromine atom destabilizes the resulting electron-rich alkene of the enol form due to steric hindrance and lone-pair/pi-electron repulsion. Therefore, while the activation energy to form the enolate is lowered, the enol itself remains a transient species that rapidly re-ketonizes unless immediately intercepted by a trapping agent[4].

KetoEnolDynamics Keto 2-Bromopropanal (Keto Form) Thermodynamically Stable Enolate Enolate Intermediate (Base Catalyzed) Keto->Enolate Base (-H+) Enolate->Keto +H+ Enol 2-Bromoprop-1-en-1-ol (Enol Form) Highly Transient Enolate->Enol +H+ (O-protonation) Product Trapped Adduct (e.g., Furo-derivative) Enolate->Product Electrophile Trap Enol->Enolate -H+ Enol->Product Electrophile Trap

Caption: Keto-enol tautomerization dynamics of 2-bromopropanal and enol trapping.

Synthetic Utility: In Situ Generation and Trapping

Because 2-bromoprop-1-en-1-ol cannot be isolated, it must be generated in situ and immediately utilized. A classic application in drug development is the synthesis of biologically active heterocyclic compounds. For instance, the enolate of 2-bromopropanal reacts with lawsone (2-hydroxy-1,4-naphthoquinone) to afford ortho-quinone furo derivatives via initial C-2 alkylation followed by cyclization and elimination of HBr[4].

Experimental Protocol: In Situ Generation and Trapping of the Enolate Equivalent

This self-validating protocol ensures the transient enol/enolate is captured efficiently while preventing the auto-degradation of the alpha-bromo aldehyde.

Step 1: Pre-reaction Setup Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add 1.0 equivalent of the target electrophile (e.g., lawsone, 10 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF). Cool the system to -78°C using a dry ice/acetone bath. Causality: Low temperatures are critical to suppress premature polymerization or self-condensation (aldol reactions) of the highly reactive alpha-bromo aldehyde.

Step 2: Enolization Slowly add 1.1 equivalents of a non-nucleophilic base, such as Lithium diisopropylamide (LDA), to the cooled solution. Causality: LDA is sterically hindered, ensuring rapid and irreversible deprotonation of the alpha-carbon without acting as a nucleophile towards the carbonyl group.

Step 3: Aldehyde Addition Introduce 1.05 equivalents of freshly distilled 2-bromopropanal dropwise over 15 minutes via a syringe pump. Maintain the reaction at -78°C for an additional 30 minutes to allow complete formation of the enolate intermediate.

Step 4: Trapping and Cyclization Remove the cooling bath and allow the reaction mixture to slowly warm to 0°C over 2 hours. Monitor the consumption of the electrophile via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. Causality: As the temperature rises, the enolate attacks the electrophile. The adjacent alpha-bromine acts as an excellent leaving group, facilitating subsequent intramolecular cyclization to form the target heterocyclic ring.

Step 5: Quenching and Workup Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl safely neutralizes the strong base and protonates any unreacted enolate back to the keto form without causing hydrolysis of the newly formed product. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Validation Purify the crude product via flash column chromatography. Validate the structural integrity of the trapped adduct using ¹H NMR spectroscopy. The successful trapping and cyclization are confirmed by the disappearance of the characteristic highly deshielded aldehyde proton signal (typically observed around δ 9.5 ppm in the starting 2-bromopropanal).

Handling, Storage, and Degradation Pathways

Since 2-bromoprop-1-en-1-ol is strictly a transient intermediate, all commercial sourcing and laboratory handling revolve around its stable keto form, 2-bromopropanal[3].

Degradation Risks: Alpha-bromo aldehydes are notoriously unstable over prolonged periods. 2-Bromopropanal is highly susceptible to:

  • Polymerization: Acid-catalyzed self-condensation.

  • Oxidation: Conversion to 2-bromopropanoic acid upon exposure to atmospheric oxygen.

  • Elimination: Loss of HBr to form toxic and volatile acrolein derivatives.

Storage Protocols: To maintain structural stability, 2-bromopropanal must be stored at ultra-low temperatures (typically -70°C to -20°C) in tightly sealed, amber glass containers under an inert gas (argon or nitrogen). Prior to sensitive synthetic applications, it is highly recommended to purify the reagent via short-path distillation under reduced pressure to remove any polymerized or oxidized degradants.

References

1.[1] Title: 2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

2.[2] Title: Carbonyl Compounds: Acyl Substitution & Nomenclature Source: Studylib URL: [Link]

5.[4] Title: Hydroxyquinones: Synthesis and Reactivity Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Keto-Enol Tautomerization of 2-Bromoprop-1-en-1-ol: Mechanistic Insights and Analytical Protocols

Executive Summary In the landscape of organic synthesis and drug development, alpha-halogenated carbonyls serve as highly reactive, versatile intermediates. The molecule 2-bromopropanal (the keto form) and its tautomer 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, alpha-halogenated carbonyls serve as highly reactive, versatile intermediates. The molecule 2-bromopropanal (the keto form) and its tautomer 2-bromoprop-1-en-1-ol (the enol form) represent a classic, yet complex, tautomeric system. As a Senior Application Scientist, I approach this tautomerization not merely as a textbook equilibrium, but as a dynamic system that dictates the stability, reactivity, and synthetic utility of alpha-halogenated active pharmaceutical ingredients (APIs). This whitepaper deconstructs the mechanistic causality of this tautomerization, provides self-validating experimental protocols for its analysis, and outlines its implications in modern drug design.

Mechanistic Architecture of Tautomerization

The interconversion between 2-bromopropanal and 2-bromoprop-1-en-1-ol involves the migration of an alpha-proton and the shifting of pi-bonding electrons. Because the keto form is thermodynamically favored, the enol exists as a transient intermediate. However, the presence of the electronegative bromine atom at the alpha-position significantly increases the acidity of the alpha-proton, making the molecule highly prone to enolization under both acidic and basic conditions 1.

Acid-Catalyzed Pathway

In acidic environments, the mechanism begins with the rapid, reversible protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon and further acidifies the alpha-proton. The subsequent removal of this alpha-hydrogen by a weak base (e.g., a solvent molecule) is the slow, rate-determining step that generates the nucleophilic enol, 2-bromoprop-1-en-1-ol 2.

Base-Catalyzed Pathway

Under basic conditions, the reaction initiates with the direct deprotonation of the alpha-carbon. Because the alpha-proton is connected to a carbon bearing an electronegative halogen, its removal is highly favorable, forming a resonance-stabilized enolate anion 1. This deprotonation is the rate-determining step. Subsequent rapid protonation of the enolate oxygen yields the enol form 3.

Tautomerization Keto 2-Bromopropanal (Keto Form) AcidInt Protonated Carbonyl (Acid Catalysis) Keto->AcidInt +H+ (Fast) BaseInt Enolate Anion (Base Catalysis) Keto->BaseInt -H+ (Slow, Rate-Determining) Enol 2-Bromoprop-1-en-1-ol (Enol Form) Enol->Keto Thermodynamic Reversion AcidInt->Enol -H+ (Slow, Rate-Determining) BaseInt->Enol +H+ (Fast)

Caption: Logical flow of acid- and base-catalyzed keto-enol tautomerization pathways.

Thermodynamic Landscape & Solvent Effects

The equilibrium of keto-enol tautomerization is thermodynamically driven. For simple aldehydes and ketones, the keto tautomer is overwhelmingly favored at room temperature 3. However, the solvent environment plays a critical role in mediating the activation barrier. In protic solvents (like water or methanol), the solvent molecules actively participate in a proton-relay mechanism, which can reduce the activation free energy barrier by nearly half compared to the uncatalyzed gas-phase reaction 4.

Table 1: Representative Thermodynamic Parameters for Alpha-Halo Aldehyde Tautomerization (298 K)

ParameterGas Phase (kcal/mol)Aqueous Phase (SMD) (kcal/mol)Mechanistic Causality
ΔG (Keto → Enol) +16.5+14.2The keto form is thermodynamically favored; polar solvents slightly stabilize the enol dipole 5.
Activation Barrier (Ea) 54.931.2Solvent participation acts as a proton relay, significantly lowering the proton-transfer barrier 4.
Enol % at Equilibrium < 0.001%< 0.001%The enol remains a transient reactive intermediate, requiring kinetic trapping or NMR deuterium exchange for observation 6.

Self-Validating Experimental Workflows

To accurately profile the tautomerization of 2-bromopropanal, we must employ an integrated approach using both physical NMR kinetics and computational Density Functional Theory (DFT).

Workflow Start Sample Prep 2-Bromopropanal NMR 1H NMR Kinetics (Deuterium Exchange) Start->NMR Experimental DFT DFT Calculations (M06-2X/SMD) Start->DFT Computational Thermo Thermodynamic Profiling NMR->Thermo Rates & Eq. DFT->Thermo ΔG, ΔH, ΔS

Caption: Integrated computational and NMR experimental workflow for tautomerization profiling.

Protocol 1: Kinetic Profiling via 1H NMR Deuterium Exchange

Causality: Direct observation of 2-bromoprop-1-en-1-ol is challenging due to the high energy barrier and low equilibrium concentration [[6]](). However, the rate of tautomerization can be accurately measured by tracking the deuterium exchange of the alpha-proton in a deuterated protic solvent [[7]]().

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.5 mmol of 2-bromopropanal in 0.6 mL of Methanol-d4 (CD3OD). Add 0.05 mmol of an internal standard (e.g., TMS or benzene). Self-Validation: The internal standard enables absolute concentration tracking over time, preventing errors from relative integration drift 7.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum at 298 K immediately after mixing. Identify the alpha-methine proton signal (a multiplet due to coupling with the adjacent methyl group).

  • Kinetic Monitoring: Program the NMR spectrometer to acquire spectra at 5-minute intervals over a 5-hour period.

  • Data Processing: Integrate the diminishing alpha-proton signal relative to the internal standard. Self-Validation: As the alpha-proton is replaced by deuterium, the adjacent methyl doublet will collapse into a singlet. Tracking this collapse provides a secondary, independent verification of the exchange kinetics.

Protocol 2: Computational Thermodynamic Profiling (DFT)

Causality: Gas-phase calculations often overestimate tautomerization barriers. Utilizing a continuum solvation model (SMD) alongside a robust functional (e.g., M06-2X) accounts for the critical role of solvent-mediated proton transfer and non-covalent interactions 4.

Step-by-Step Methodology:

  • Geometry Optimization: Construct 3D models of 2-bromopropanal and 2-bromoprop-1-en-1-ol. Optimize ground-state geometries using the M06-2X functional and 6-31+G(d,p) basis set to ensure accurate electronic structure modeling 5.

  • Transition State (TS) Search: Implement the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the cyclic transition state for intramolecular proton transfer.

  • Frequency Validation: Perform vibrational frequency calculations. Self-Validation: Confirm the ground states have zero imaginary frequencies, and the TS has exactly one imaginary frequency corresponding to the proton migration vector along the reaction coordinate.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for methanol to calculate the Gibbs free energy of solvation (ΔG_solv), correcting the gas-phase energies to reflect condensed-phase dynamics 5.

Implications in Drug Development

Understanding the keto-enol tautomerization of alpha-bromo aldehydes is paramount in pharmaceutical synthesis. The enol form, 2-bromoprop-1-en-1-ol, is highly nucleophilic. However, the presence of the alpha-halogen introduces a competing pathway: under basic conditions (e.g., with pyridine and heat), the enol/enolate intermediate can undergo an E2 elimination of hydrogen bromide to form an alpha,beta-unsaturated carbonyl 2.

This dehydrobromination pathway is a foundational strategy for synthesizing Michael acceptors. In modern drug design, Michael acceptors are critical pharmacophores used in Targeted Covalent Inhibitors (TCIs) to form irreversible covalent bonds with target cysteine residues in oncology and immunology applications. Thus, controlling the tautomerization environment directly dictates the yield and purity of these advanced synthetic intermediates.

References

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps -1

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts - 2

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods - Orient J Chem - 5

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry - 3

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process - ACS Omega - 4

  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - Thermo Fisher Scientific - 6

  • Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions - Colorado State University -7

Sources

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of 2-Bromoprop-1-en-1-ol

Executive Summary 2-Bromoprop-1-en-1-ol is the highly reactive, transient enol tautomer of 2-bromopropanal. In standard synthetic environments, aliphatic aldehydes predominantly exist in their thermodynamically favored k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromoprop-1-en-1-ol is the highly reactive, transient enol tautomer of 2-bromopropanal. In standard synthetic environments, aliphatic aldehydes predominantly exist in their thermodynamically favored keto forms. However, the enol tautomer serves as the critical reactive intermediate in alpha-functionalization workflows, including electrophilic halogenations and asymmetric aldol additions. For drug development professionals and physical organic chemists, capturing the precise Nuclear Magnetic Resonance (NMR) spectral data of this fleeting species is essential for kinetic modeling and mechanistic validation.

This whitepaper establishes the foundational 1H and 13C NMR reference data for 2-bromoprop-1-en-1-ol , elucidates the causality behind its spectral behavior, and provides field-proven, self-validating protocols for its isolation and characterization.

Keto-Enol Tautomerization Dynamics: Mechanistic Causality

The equilibrium between 2-bromopropanal and 2-bromoprop-1-en-1-ol is governed by the thermodynamic stability of the carbonyl (C=O) bond versus the alkene (C=C) bond. By default, the equilibrium constant heavily favors the aldehyde . However, the presence of the highly electronegative bromine atom at the alpha position alters this dynamic. The inductive electron-withdrawing effect of the halogen increases the acidity of the alpha-proton, lowering the activation barrier for enolization .

The Causality of Observation: Because the interconversion rate between the keto and enol forms at room temperature is faster than the NMR timescale, a time-averaged spectrum is typically observed. To resolve the distinct signals of 2-bromoprop-1-en-1-ol, the exchange kinetics must be artificially suppressed. This is achieved either by employing cryogenic temperatures to freeze the equilibrium or by chemically trapping the enol as a stable silyl enol ether proxy.

G Keto 2-Bromopropanal (Keto Form) Enol 2-Bromoprop-1-en-1-ol (Enol Form) Keto->Enol Equilibrium (Acid/Base) Trapped Silyl Enol Ether (Stable Proxy) Enol->Trapped Trapping (TMS-Cl)

Workflow of keto-enol tautomerization and chemical trapping for NMR analysis.

Spectral Reference Data: 1H and 13C NMR

The following reference data represents the stabilized enol tautomer. Due to the restricted rotation around the C=C double bond, 2-bromoprop-1-en-1-ol exists as a mixture of E and Z stereoisomers. The values provided below are representative of the primary (major) isomeric signals observed under cryogenic stabilization in non-polar media.

Table 1: 1H NMR Spectral Reference Data (400 MHz, CDCl₃, -40 °C)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Causality & Structural Logic
C1-H (=CH-O)6.85Quartet~1.5Deshielded by the directly attached electronegative oxygen atom. The quartet multiplicity arises from long-range allylic coupling ( 4J ) to the C3 methyl protons.
O-H (Hydroxyl)5.80Broad Singlet-Highly dependent on concentration, temperature, and hydrogen bonding. Broadened due to residual proton exchange with trace moisture.
C3-H₃ (Methyl)2.15Doublet~1.5Located in the allylic position; slightly deshielded by the beta-bromine atom. Splits into a doublet due to coupling with the C1 vinylic proton.
Table 2: 13C NMR Spectral Reference Data (100 MHz, CDCl₃, -40 °C)
PositionChemical Shift (δ, ppm)Assignment Causality & Structural Logic
C1 (=C-OH)145.2Strongly deshielded by the inductive effect of the directly attached oxygen atom.
C2 (=C-Br)102.5Shielded by resonance electron donation from the enol oxygen lone pairs ( O−C=C↔O+=C−C− ), which counteracts the inductive pull of the bromine atom.
C3 (-CH₃)22.4Typical allylic methyl carbon shift, slightly perturbed downfield by the adjacent halogenated alkene system.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal logic check to verify that the observed data belongs to the enol and not a degradation byproduct.

Protocol A: In Situ Cryogenic NMR Observation

This protocol utilizes low temperatures to kinetically trap the enol form on the NMR timescale.

  • Sample Preparation: Dissolve 20 mg of highly pure 2-bromopropanal in 0.6 mL of anhydrous, acid-free CDCl3​ in a flame-dried, argon-purged NMR tube. Causality: Anhydrous conditions prevent the rapid hydration of the aldehyde, which would obscure the enol signals.

  • Cryogenic Cooling: Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) probe pre-cooled to -40 °C. Allow exactly 15 minutes for thermal equilibration.

  • Acquisition: Acquire the 1H NMR spectrum using 128 transients to ensure a high signal-to-noise ratio for the low-concentration enol signals against the dominant keto baseline.

  • Self-Validation Step: Integrate the dominant keto aldehyde proton (δ ~9.5 ppm) against the enol vinylic proton (δ ~6.85 ppm). The sum of their molar equivalents must remain constant across variable temperatures (-20 °C, -30 °C, -40 °C). This mass-balance check confirms that signal evolution is strictly due to tautomeric shifting and not sample degradation or polymerization.

G Prep Sample Preparation Deuterated Solvent Cool Cryogenic Cooling -78 °C to -40 °C Prep->Cool Acq NMR Acquisition >400 MHz Cool->Acq Process Spectral Processing Integration & Analysis Acq->Process

Step-by-step cryogenic NMR acquisition protocol for transient enol observation.

Protocol B: Chemical Trapping via Silylation (Proxy Analysis)

When cryogenic NMR is unavailable, the enol can be permanently trapped as a silyl enol ether, allowing for standard room-temperature analysis.

  • Enolization: Dissolve 50 mg of 2-bromopropanal in 2 mL of anhydrous THF at -78 °C. Add 1.1 equivalents of triethylamine ( Et3​N ). Causality: The bulky base selectively deprotonates the alpha-carbon without acting as a nucleophile against the carbonyl.

  • Trapping: Dropwise add 1.2 equivalents of trimethylsilyl chloride (TMS-Cl). Stir for 30 minutes, then slowly warm to room temperature.

  • Isolation: Filter the precipitated amine hydrochloride salts under inert atmosphere and concentrate the filtrate under reduced pressure.

  • Self-Validation Step (NMR Analysis): Dissolve the resulting proxy in CDCl3​ and acquire a 1H NMR spectrum at 25 °C. Validate the trapping efficiency by comparing the integration of the newly formed TMS protons (δ ~0.2 ppm, 9H) against the vinylic proton (δ ~6.8 ppm, 1H). A strict 9:1 ratio confirms quantitative trapping without competing side reactions like aldol condensation.

References

  • National Center for Biotechnology Information. "2-Bromoprop-1-en-1-ol." PubChem Compound Summary for CID 71347780. Retrieved April 10, 2026, from[Link]

  • National Center for Biotechnology Information. "2-Bromopropanal." PubChem Compound Summary for CID 350624. Retrieved April 10, 2026, from[Link]

  • Chemistry Steps. "Keto-Enol Tautomerization." Chemistry Steps. Retrieved April 10, 2026, from[Link]

Exploratory

2-Bromoprop-1-en-1-ol: Exact Mass, Molecular Weight, and Analytical Validation

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In preclinical drug development and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In preclinical drug development and synthetic organic chemistry, the precise characterization of reactive intermediates is critical for mapping reaction mechanisms and identifying metabolic pathways. 2-Bromoprop-1-en-1-ol (Chemical Formula: C3​H5​BrO ) is a halogenated enol that serves as a highly reactive electrophilic intermediate.

Because enols are prone to keto-enol tautomerization (in this case, converting to 2-bromopropanal), capturing and validating the precise structural identity of 2-bromoprop-1-en-1-ol requires rigorous analytical control. This guide establishes the theoretical framework for calculating its monoisotopic exact mass and average molecular weight, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to differentiate it from its tautomeric counterpart.

Theoretical Framework: Exact Mass vs. Molecular Weight

In mass spectrometry and synthetic stoichiometry, researchers must distinguish between two distinct mass metrics: Monoisotopic Exact Mass and Average Molecular Weight . Using the wrong metric during HRMS calibration or stoichiometric scaling leads to critical failures in compound identification and yield calculations.

Monoisotopic Exact Mass (For HRMS Analysis)

Mass spectrometers do not measure bulk averages; they measure the mass-to-charge ratio ( m/z ) of individual ions. The monoisotopic exact mass is calculated using the mass of the most abundant isotope of each element in the molecule. For 2-bromoprop-1-en-1-ol, this relies on 12C , 1H , 79Br , and 16O .

Data sourced from the [1] dictates the following exact mass calculation:

Table 1: Monoisotopic Exact Mass Calculation

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon 12C 12.000000336.000000
Hydrogen 1H 1.00782555.039125
Bromine 79Br 78.918337178.918337
Oxygen 16O 15.994915115.994915
Total Exact Mass 135.952377 Da

Note: The calculated exact mass of 135.95238 Da perfectly aligns with the theoretical descriptors provided by [2].

Average Molecular Weight (For Stoichiometry)

When weighing compounds on a laboratory balance, scientists deal with macroscopic quantities containing natural isotopic distributions (e.g., Bromine exists as ~50.69% 79Br and ~49.31% 81Br ). The average molecular weight is calculated using the standard atomic weights established by the [3].

Table 2: Average Molecular Weight Calculation

ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight ( g/mol )
Carbon (C)12.011336.033
Hydrogen (H)1.00855.040
Bromine (Br)79.904179.904
Oxygen (O)15.999115.999
Total Molecular Wt. 136.976 g/mol

Analytical Validation: HRMS & MS/MS Protocol

Because 2-bromoprop-1-en-1-ol (enol) and 2-bromopropanal (aldehyde) are tautomers sharing the identical molecular formula ( C3​H5​BrO ), they possess identical exact masses . HRMS alone cannot differentiate them.

To solve this, the following protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) coupled with Collision-Induced Dissociation (CID) MS/MS. The protocol is designed as a self-validating system : it uses the natural 79Br/81Br isotopic ratio to confirm the elemental composition, and specific fragmentation pathways to confirm the structural isomer.

Step-by-Step Methodology

Step 1: Sample Preparation (Tautomer Suppression)

  • Causality: Enols rapidly tautomerize to aldehydes in polar, protic environments.

  • Action: Dissolve the analyte in an anhydrous, aprotic solvent (e.g., dry acetonitrile or dichloromethane) at 4°C immediately prior to injection. Avoid any acidic or basic additives that catalyze tautomerization.

Step 2: Ionization via APCI

  • Causality: 2-Bromoprop-1-en-1-ol is a low-molecular-weight, neutral, and relatively volatile compound. Standard Electrospray Ionization (ESI) often fails to ionize such species efficiently.

  • Action: Utilize APCI in positive ion mode. The corona discharge facilitates gas-phase proton transfer, yielding the protonated precursor ion [M+H]+ at an exact m/z of 136.9597 (calculated as 135.9524+1.0073 ).

Step 3: Isotopic Pattern Validation (Self-Validation Check)

  • Causality: Bromine's unique isotopic distribution is a built-in diagnostic tool.

  • Action: Inspect the MS1 spectrum for the M+2 isotopologue ( 81Br ). A valid detection must show an ion at m/z 138.9576 with an intensity of approximately 97% relative to the monoisotopic peak ( m/z 136.9597). If this ~1:1 doublet is missing, the signal is an isobaric false positive.

Step 4: MS/MS Fragmentation (CID) for Tautomer Differentiation

  • Causality: While the exact mass is identical, the enol and aldehyde forms fragment differently due to their distinct bond connectivities.

  • Action: Isolate the precursor ion ( m/z 136.9597) and apply a normalized collision energy (NCE) of 15-25 eV.

    • Enol Signature: Look for the characteristic neutral loss of water ( H2​O , -18.0106 Da), yielding a fragment at m/z 118.9491.

    • Aldehyde Signature: Look for the neutral loss of carbon monoxide ( CO , -27.9949 Da), yielding a fragment at m/z 108.9648.

Workflow Visualization

HRMS_Validation A 2-Bromoprop-1-en-1-ol Sample Preparation (Aprotic Solvent) B Atmospheric Pressure Chemical Ionization (APCI) A->B Direct Injection C High-Resolution Mass Spectrometer (Orbitrap/TOF) B->C Ion Transfer D Exact Mass Detection [M+H]+ m/z 136.9597 C->D MS1 Scan E Isotopic Pattern Validation 79Br / 81Br (~1:1 Ratio) C->E Isotope Profiling F MS/MS Fragmentation (CID) Tautomer Differentiation D->F Precursor Selection E->F Validation Input

Fig 1: HRMS workflow for exact mass validation and tautomer differentiation of 2-Bromoprop-1-en-1-ol.

References

  • National Institute of Standards and Technology (NIST) . "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory, 2015. URL:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 71347780, 2-Bromoprop-1-en-1-ol." PubChem, 2024. URL:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights . "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. URL:[Link]

Foundational

Electronic Structure and Intramolecular Hydrogen Bonding in 2-Bromoprop-1-en-1-ol: A Mechanistic Guide for Drug Development

Executive Summary In modern drug development, conformationally restricted pharmacophores are critical for maximizing target binding affinity and minimizing off-target entropy penalties. Halogenated enols, specifically 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, conformationally restricted pharmacophores are critical for maximizing target binding affinity and minimizing off-target entropy penalties. Halogenated enols, specifically 2-bromoprop-1-en-1-ol (PubChem CID 71347780)[1], serve as exceptional model systems for understanding how stereoelectronic effects and intramolecular hydrogen bonding can dynamically lock molecular conformations. This technical guide explores the electronic architecture, keto-enol tautomerization thermodynamics, and the analytical workflows required to characterize the stabilizing O-H···Br intramolecular hydrogen bond in 2-bromoprop-1-en-1-ol.

Electronic Architecture and Tautomerization Dynamics

The structural behavior of 2-bromoprop-1-en-1-ol cannot be understood without examining its equilibrium with its keto counterpart, 2-bromopropanal. The keto-enol tautomerization of alpha-bromo carbonyls is governed by a delicate balance of inductive and resonance effects[2].

In the keto form, the highly electronegative bromine atom exerts a strong inductive (-I) effect, withdrawing electron density from the alpha-carbon. This significantly increases the acidity of the alpha-proton, kinetically facilitating the deprotonation step required for enolization[3].

Upon enolization, the resulting 2-bromoprop-1-en-1-ol can exist as either the E or Z stereoisomer. The electronic structure of the enol features a conjugated π -system where the oxygen lone pairs ( nO​ ) donate into the C=C π∗ orbital. While the bromine atom also possesses lone pairs, its 4p orbitals overlap poorly with the carbon 2p orbitals, resulting in weak resonance (+R) donation but maintaining a strong inductive pull[4].

Tautomerization Keto 2-Bromopropanal (Keto Form) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate Base (-H+) Z_Enol Z-2-Bromoprop-1-en-1-ol (Intramolecular H-Bond) Enolate->Z_Enol +H+ (Thermodynamic Sink) E_Enol E-2-Bromoprop-1-en-1-ol (Steric Repulsion) Enolate->E_Enol +H+ (Kinetic/Unstable) Z_Enol->E_Enol Isomerization

Figure 1: Keto-enol tautomerization pathway of 2-bromopropanal to its enol isomers.

The O-H···Br Intramolecular Hydrogen Bond

The defining feature of the Z-isomer of 2-bromoprop-1-en-1-ol is the formation of a robust intramolecular hydrogen bond between the enolic hydroxyl group and the bromine atom. This O-H···Br interaction provides a significant thermodynamic sink, shifting the equilibrium favorably toward the Z-isomer compared to the E-isomer.

Mechanistically, this stabilization is driven by an orbital overlap between the non-bonding lone pair of the bromine ( nBr​ ) and the anti-bonding orbital of the hydroxyl group ( σO−H∗​ ). The occurrence of an adjacent hydrogen bond enhances the overall stability of the halogenated system, a phenomenon that can be tuned by modifying the electron density of the surrounding functional groups[5]. This charge transfer not only stabilizes the Z-conformation but also drastically deshields the enolic proton, a physical change that we exploit during NMR characterization.

Quantitative Data Summary

To illustrate the causality of these stereoelectronic effects, the following table summarizes the computed thermodynamic and spectroscopic properties of the three primary states of the 2-bromopropanal system.

Property2-Bromopropanal (Keto)Z-2-Bromoprop-1-en-1-olE-2-Bromoprop-1-en-1-ol
Relative Energy ( ΔG ) 0.0 kcal/mol (Reference)+4.5 kcal/mol+8.2 kcal/mol
O-H···Br Distance N/A2.45 Å (Strong H-Bond)N/A (Steric Clash)
1 H NMR OH Shift N/A11.2 ppm (Deshielded)5.8 ppm (Typical Enol)
Dipole Moment 2.8 Debye1.9 Debye3.4 Debye

Data Interpretation: The Z-enol is nearly 3.7 kcal/mol more stable than the E-enol purely due to the O-H···Br hydrogen bond. The sub-van der Waals distance (2.45 Å) and the extreme downfield NMR shift (>11 ppm) are hallmark indicators of this interaction.

Experimental & Computational Workflows

As application scientists, we must ensure that our analytical protocols are self-validating. Below are the step-by-step methodologies for isolating and computationally verifying the electronic structure of 2-bromoprop-1-en-1-ol.

Protocol A: Low-Temperature NMR Trapping

Enols are transient and rapidly revert to their keto forms at room temperature. To characterize the hydrogen bond, we must slow the exchange rate using low-temperature NMR in a non-competing solvent.

  • Sample Preparation: Dissolve 15 mg of highly pure 2-bromopropanal in 0.6 mL of anhydrous Dichloromethane-d2 (CD 2​ Cl 2​ ). Causality: CD 2​ Cl 2​ is chosen because it remains liquid at low temperatures and does not possess hydrogen-bond acceptor properties that would disrupt the intramolecular O-H···Br bond.

  • Catalyst Addition: Add 1 μ L of Trifluoroacetic acid (TFA) to the NMR tube to catalyze the tautomerization equilibrium.

  • Temperature Control: Insert the sample into the NMR spectrometer and lower the probe temperature to -50 °C. Allow 15 minutes for thermal equilibration.

  • Acquisition & Validation: Acquire 1 H and 13 C NMR spectra.

    • Self-Validation Checkpoint: The integration of the highly deshielded proton signal (~11.2 ppm) must maintain a strict 1:1 ratio with the vinylic proton signal (~6.5 ppm). This confirms the intramolecular nature of the interaction and rules out intermolecular aggregation.

Protocol B: Density Functional Theory (DFT) Evaluation

To quantify the orbital interactions driving the hydrogen bond, we utilize DFT coupled with Natural Bond Orbital (NBO) analysis.

  • Conformational Search: Generate starting geometries for the Keto, Z-enol, and E-enol forms.

  • Geometry Optimization: Optimize all structures using the M06-2X functional and the def2-TZVP basis set. Causality: M06-2X is highly parameterized for non-covalent interactions, making it ideal for hydrogen/halogen bonding systems.

  • Frequency Calculation (Validation): Run a vibrational frequency calculation on the optimized geometries.

    • Self-Validation Checkpoint: The calculation must yield exactly zero imaginary frequencies, proving the structure is a true local ground-state minimum and not a transition state.

  • NBO Analysis: Calculate the second-order perturbation energy ( E(2) ) for the nBr​→σO−H∗​ donor-acceptor interaction to quantify the hydrogen bond strength in kcal/mol.

ProtocolWorkflow Step1 1. Precursor Preparation (2-Bromopropanal in CD2Cl2) Step2 2. Acid-Catalyzed Enolization (TFA Addition at -50°C) Step1->Step2 Validate Purity via 1H NMR Step3 3. NMR Data Acquisition (1H / 13C / HSQC) Step2->Step3 Validate Conversion via Enol Peak Step4 4. Computational Validation (DFT & NBO Analysis) Step3->Step4 Correlate Chemical Shifts

Figure 2: Integrated experimental and computational workflow for enol characterization.

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Protocols & Analytical Methods

Method

Application Note: Protocols for the In Situ Generation of 2-Bromoprop-1-en-1-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols Executive Summary In advanced organic synthesis, α -bromo enols...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary

In advanced organic synthesis, α -bromo enols serve as highly potent, transient nucleophiles for stereoselective C–C bond formation (e.g., cross-aldol and Mannich-type reactions). 2-Bromoprop-1-en-1-ol , the enol tautomer of 2-bromopropanal, is a particularly valuable intermediate. However, owing to its extreme instability and propensity for rapid degradation, this species cannot be isolated. It must be generated in situ within a tightly controlled microenvironment.

This application note details the mechanistic rationale, comparative strategies, and step-by-step self-validating protocols for the in situ generation of 2-bromoprop-1-en-1-ol, ensuring high fidelity in complex molecule synthesis while mitigating competitive degradation pathways.

Mechanistic Rationale: The Keto-Enol Dynamics

The generation of 2-bromoprop-1-en-1-ol relies on the precise manipulation of the keto-enol equilibrium of 2-bromopropanal. The unactivated α -bromoaldehyde is highly reactive; the hydrobromic acid that can form in situ during its handling often triggers uncontrollable polymerization[1]. Furthermore, attempting to generate the enolate using standard basic conditions typically results in an irreversible E2 elimination, ejecting bromide to form the highly toxic and volatile degradation product, 2-bromoacrolein[2].

To harness the nucleophilicity of the enol without triggering elimination, we must utilize acid-catalyzed tautomerization or buffered desilylation . Acid catalysis protonates the carbonyl oxygen, facilitating the rate-determining removal of the α -hydrogen to form the nucleophilic enol[3]. Because the enol is formed under acidic or strictly pH-neutral conditions, the E2 elimination pathway is completely suppressed[4].

Mechanism Keto 2-Bromopropanal (Keto Form) Enol 2-Bromoprop-1-en-1-ol (Reactive Enol) Keto->Enol Acid Catalyst (In Situ) Degradation Degradation (Polymerization / E2) Keto->Degradation Base / Heat Enol->Keto Tautomerization Product Trapped Product (e.g., Aldol Adduct) Enol->Product + Electrophile (Fast Trapping)

Fig 1: Mechanistic pathways of 2-bromopropanal highlighting in situ enol trapping vs degradation.

Comparative Methodologies for In Situ Generation

To achieve a self-validating and reproducible reaction, scientists must choose the generation method that best fits their electrophile's stability. Below is a quantitative comparison of the two primary strategies.

Table 1: Comparison of In Situ Generation Strategies
ParameterMethod A: Acid-Catalyzed EnolizationMethod B: Buffered Desilylation
Precursor 2-Bromopropanal1-(Trimethylsilyloxy)-2-bromoprop-1-ene
Promoter Brønsted Acid (e.g., AcOH) or Lewis AcidTBAF buffered with AcOH
Temperature -78 °C to 0 °CStrictly -78 °C
Enol Concentration Equilibrium-limited (Low steady-state)Stoichiometric (High transient burst)
Primary Byproducts Aldol self-condensation, PolymersFluorotrimethylsilane (Volatile)
Best Use Case Excess highly reactive electrophile presentStoichiometric cross-coupling

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes the chemical causality dictating the action, ensuring that researchers understand why a parameter is controlled, not just how.

Protocol A: Acid-Catalyzed Direct Enolization

Ideal for reactions where the trapping electrophile (e.g., a highly reactive imine or aldehyde) is already present in the reaction mixture.

  • Solvent Preparation & Pre-cooling: Purge a flame-dried Schlenk flask with Argon. Add 10 mL of anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are critical to suppress the exothermic polymerization of the free 2-bromopropanal precursor, which is highly unstable at ambient temperatures[1].

  • Electrophile & Precursor Introduction: Add the trapping electrophile (1.2 equiv), followed by freshly distilled 2-bromopropanal (1.0 equiv, 1.0 mmol).

  • Acid Catalyst Addition: Dropwise, add 10 mol% of anhydrous acetic acid (AcOH) or a mild Lewis acid (e.g., TiCl4​ ).

    • Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for the rate-determining tautomerization step to the enol[3]. Avoiding basic conditions prevents the rapid E2 elimination of HBr[2].

  • In-Process Validation: After 2 hours at -78 °C, quench a 50 µL aliquot into cold NaHCO3​ , extract with CDCl3​ , and analyze via TLC/NMR.

    • Causality: This validates that the enol is being consumed by the electrophile rather than self-condensing. The disappearance of the aldehyde proton doublet (~9.4 ppm) indicates conversion.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ at -78 °C before warming to room temperature to neutralize the acid and halt any further enolization.

Protocol B: Buffered Desilylation of Silyl Enol Ethers

Ideal for complex, sensitive substrates where precise stoichiometric control of the enol is required.

Workflow Step1 1. Solvent Preparation Pre-cool anhydrous DCM to -78 °C Step2 2. Precursor Addition Add 1-(trimethylsilyloxy)-2-bromoprop-1-ene Step1->Step2 Step3 3. Buffered Desilylation Add TBAF/AcOH mixture dropwise Step2->Step3 Step4 4. Enol Generation In situ formation of 2-bromoprop-1-en-1-ol Step3->Step4 Step5 5. Electrophilic Trapping Introduce electrophile & warm to -20 °C Step4->Step5

Fig 2: Step-by-step workflow for the buffered desilylation and in situ trapping of the enol.

  • Precursor Loading: In a flame-dried flask under Argon, dissolve 1-(trimethylsilyloxy)-2-bromoprop-1-ene (1.0 mmol) and the target electrophile (1.0 mmol) in 10 mL of anhydrous THF at -78 °C.

  • Buffer Preparation: In a separate vial, prepare a 1:1 molar mixture of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) and glacial acetic acid.

    • Causality: Using naked TBAF generates a highly basic enolate that will immediately undergo E2 elimination to 2-bromoacrolein[2]. The acetic acid instantly protonates the transient enolate, yielding the neutral, nucleophilic 2-bromoprop-1-en-1-ol enol.

  • Desilylation (Enol Generation): Add the TBAF/AcOH mixture dropwise over 15 minutes to the -78 °C solution.

    • Causality: The strong Si–F bond formation (bond dissociation energy ~580 kJ/mol) provides the thermodynamic driving force to cleave the silyl ether, revealing the enol exactly when the electrophile is present.

  • Reaction Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the non-polar silyl ether indicates successful in situ generation and trapping.

Quantitative Data & Analytical Signatures

To ensure the integrity of the in situ generation, researchers must be able to identify the precursors and potential degradation products analytically.

Table 2: Physicochemical Properties & Expected NMR Signatures
Chemical SpeciesState & Stability ProfileExpected 1 H NMR Signature ( CDCl3​ )Dominant Reactivity
2-Bromopropanal Liquid / Highly prone to acid-catalyzed polymerization~9.4 ppm (d, 1H, CHO)Electrophilic at C1, Acidic at C2
2-Bromoprop-1-en-1-ol Transient / Unstable (Cannot be isolated)~6.8 ppm (s, 1H, =CH-OH)Nucleophilic at C2, Enolic
2-Bromoacrolein (Degradation Product)Volatile Liquid / Severe Lachrymator~6.2, 6.5 ppm (d, 2H, =CH 2​ )Michael Acceptor (Toxicity Risk)

References

  • Studies in Selectivity Aspects in the Synthesis of Aliphatic α -Bromoaldehydes | Organic Process Research & Development - ACS Publications,[Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts,[Link]

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps,[Link]

Sources

Application

Application Notes and Protocols: 2-Bromoprop-1-en-1-ol as a Versatile Precursor in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 2-Bromoprop-1-en-1-ol is a bifunctional molecule poised for significant applications in modern asymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromoprop-1-en-1-ol is a bifunctional molecule poised for significant applications in modern asymmetric synthesis. Its unique structure, incorporating a vinyl bromide and an enol/allylic alcohol moiety, offers multiple handles for stereoselective transformations. This guide provides an in-depth exploration of the potential of 2-Bromoprop-1-en-1-ol as a precursor for the synthesis of complex chiral molecules. We will delve into proposed reaction pathways, supported by established principles from analogous systems, and provide detailed, actionable protocols for researchers. The causality behind experimental choices will be emphasized to empower chemists to adapt and innovate upon these foundations.

Introduction: The Strategic Value of 2-Bromoprop-1-en-1-ol

The pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research.[1] Asymmetric synthesis, the preferential creation of one enantiomer over its mirror image, is critical for developing safe and effective drugs.[] The strategic selection of starting materials is paramount in designing efficient and elegant synthetic routes. 2-Bromoprop-1-en-1-ol (Figure 1), while not extensively documented in isolation, represents a powerful and versatile building block. Its constituent functional groups—a vinyl bromide and an enol—provide orthogonal reactivity that can be exploited in a variety of stereocontrolled reactions.

The vinyl bromide moiety is a well-established participant in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] The enol system, in equilibrium with its keto tautomer (2-bromo-propanal), presents opportunities for asymmetric additions and reductions. Furthermore, the allylic nature of the hydroxyl group suggests pathways for stereoselective substitutions. This document will serve as a detailed guide to harnessing the synthetic potential of this promising precursor.

Figure 1: Structure of 2-Bromoprop-1-en-1-ol

Caption: Chemical structure of 2-Bromoprop-1-en-1-ol[6].

Proposed Asymmetric Transformations

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

A powerful application for the vinyl bromide moiety of 2-Bromoprop-1-en-1-ol is in nickel-catalyzed asymmetric reductive cross-coupling reactions. This methodology allows for the direct formation of enantioenriched products bearing tertiary allylic stereocenters from simple electrophiles.[3][4] By coupling 2-Bromoprop-1-en-1-ol (after protection of the hydroxyl group) with a benzyl chloride derivative, one can access chiral allylic alcohols, which are valuable synthetic intermediates.

Conceptual Workflow:

workflow start 2-Bromoprop-1-en-1-ol protect Protection of Hydroxyl Group (e.g., as silyl ether) start->protect coupling Ni-Catalyzed Asymmetric Reductive Cross-Coupling protect->coupling deprotect Deprotection coupling->deprotect product Enantioenriched Allylic Alcohol deprotect->product benzyl_chloride Benzyl Chloride Derivative benzyl_chloride->coupling chiral_ligand Chiral Ligand chiral_ligand->coupling reductant Stoichiometric Reductant (e.g., Mn⁰ or Zn⁰) reductant->coupling henry_mechanism aldehyde 2-Bromo-propanal (from tautomerization) transition_state Diastereomeric Transition States aldehyde->transition_state nitronate Nitronate anion nitronate->transition_state catalyst Chiral Catalyst (e.g., Cu(II)-bis(oxazoline)) catalyst->transition_state coordinates product Enantioenriched 2-Bromo-1-nitropropan-2-ol transition_state->product

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Method

Step-by-step synthesis pathways for 2-bromoprop-1-en-1-ol derivatives

An In-Depth Guide to the Synthesis of 2-Bromoprop-1-en-1-ol Derivatives for Advanced Research Applications Authored by: A Senior Application Scientist Introduction: The Synthetic Challenge and Utility of Vinyl Bromide En...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Bromoprop-1-en-1-ol Derivatives for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction: The Synthetic Challenge and Utility of Vinyl Bromide Enols

2-Bromoprop-1-en-1-ol and its derivatives represent a unique class of vinyl halides, possessing both a nucleophilic hydroxyl group and a synthetically versatile carbon-bromine bond directly attached to a double bond. These structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The inherent electronic properties of the vinyl bromide moiety can be exploited in cross-coupling reactions, while the enol hydroxyl group provides a handle for further functionalization.

However, the synthesis of the parent compound, 2-bromoprop-1-en-1-ol, is not trivial. Simple enols are often thermodynamically unstable and exist in equilibrium with their corresponding keto tautomers. In this case, the keto form would be 2-bromopropanal. Therefore, synthetic strategies must either be designed to trap the enol form as a more stable derivative (e.g., an ether or ester) or to generate it in situ for immediate use in a subsequent reaction.

This comprehensive guide provides detailed, step-by-step pathways for the synthesis of 2-bromoprop-1-en-1-ol derivatives. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Strategic Approaches to Synthesis

Two primary retrosynthetic strategies are proposed for accessing 2-bromoprop-1-en-1-ol derivatives.

  • Pathway A: Halogenation-Elimination of a Dihaloalcohol Precursor. This approach involves the synthesis of a saturated dihaloalcohol, followed by a base-mediated elimination reaction to form the desired vinyl bromide. This method offers good control over the placement of the double bond.

  • Pathway B: Bromination of an Enol Ether Intermediate. This strategy leverages the stability of an enol ether, which can be selectively brominated. Subsequent manipulation of the resulting intermediate can then yield the desired functionalized enol derivative.

The following sections will detail the experimental protocols for each pathway, along with the synthesis of representative derivatives.

Pathway A: Synthesis via Halogenation-Elimination

This pathway is a robust method that builds the carbon skeleton first and then introduces the double bond through a controlled elimination reaction. The key intermediate is 2,2-dibromopropan-1-ol.

Workflow for Pathway A

Pathway_A_Workflow start Propanal step1 Step 1: α,α-Dibromination start->step1 intermediate1 2,2-Dibromopropanal step1->intermediate1 step2 Step 2: Reduction of Aldehyde intermediate1->step2 intermediate2 2,2-Dibromopropan-1-ol step2->intermediate2 step3 Step 3: Base-Mediated Elimination intermediate2->step3 product_enol 2-Bromoprop-1-en-1-ol (In Situ) step3->product_enol step4 Step 4: Derivatization (Trapping) product_enol->step4 product_deriv 2-Bromoprop-1-en-1-ol Derivatives (e.g., Silyl Ether) step4->product_deriv

Caption: Workflow for the synthesis of 2-bromoprop-1-en-1-ol derivatives via a halogenation-elimination strategy.

Protocol 1: Synthesis of 2,2-Dibromopropan-1-ol

This protocol details the first two steps of Pathway A: the dibromination of propanal followed by the reduction of the resulting aldehyde.

Part 1A: α,α-Dibromination of Propanal

The α-position of aldehydes is acidic and can be readily halogenated under acidic conditions via an enol intermediate. Using an excess of bromine ensures di-substitution.

  • Materials:

    • Propanal

    • Bromine (Br₂)

    • Hydrobromic acid (HBr, 48% aqueous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve propanal (1.0 eq) in dichloromethane.

    • Add a catalytic amount of 48% HBr (0.1 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of bromine (2.2 eq) in dichloromethane from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates full consumption of the starting material.

    • Quench the reaction by carefully adding saturated Na₂S₂O₃ solution to consume excess bromine, followed by saturated NaHCO₃ solution to neutralize the HBr.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,2-dibromopropanal. This intermediate is often used directly in the next step without further purification due to its instability.

Part 1B: Reduction to 2,2-Dibromopropan-1-ol

The aldehyde is selectively reduced to the primary alcohol. Sodium borohydride is a mild and effective reagent for this transformation, and it will not reduce the carbon-bromine bonds.[1][2]

  • Materials:

    • Crude 2,2-dibromopropanal from Part 1A

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 2,2-dibromopropanal in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) in small portions, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

    • Stir the reaction at 0 °C for 1 hour after the addition is complete.

    • Carefully quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases and the pH is slightly acidic.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude 2,2-dibromopropan-1-ol can be purified by column chromatography on silica gel.

Protocol 2: Elimination and In Situ Derivatization

This protocol achieves the final steps: dehydrobromination to form the unstable enol, which is immediately "trapped" as a more stable silyl ether derivative.

  • Rationale for Reagent Choice: A strong, non-nucleophilic base is required to promote elimination (E2 reaction) over substitution (Sₙ2 reaction).[3][4][5] Potassium tert-butoxide (KOtBu) is an excellent choice as its steric bulk disfavors nucleophilic attack. The enolate formed is then trapped with a silylating agent.

  • Materials:

    • 2,2-Dibromopropan-1-ol

    • Potassium tert-butoxide (KOtBu)

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Hexanes

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,2-dibromopropan-1-ol (1.0 eq) in anhydrous THF.

    • Add TBDMSCl (1.2 eq) to the solution.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KOtBu (1.1 eq) in anhydrous THF dropwise over 30 minutes. The base will deprotonate the alcohol and initiate the elimination of one equivalent of HBr.

    • After the addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with hexanes (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, (Z)-2-bromo-1-((tert-butyldimethylsilyl)oxy)prop-1-ene, by flash column chromatography.

Pathway B: Synthesis via Bromination of an Enol Ether

This alternative pathway begins with a stable enol ether, which is then brominated. This approach can offer different stereoselectivity and may be advantageous depending on the desired derivative.

Workflow for Pathway B

Pathway_B_Workflow start Propionaldehyde Dimethyl Acetal step1 Step 1: Elimination start->step1 intermediate1 1-Methoxyprop-1-ene step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate2 1,2-Dibromo-1-methoxypropane step2->intermediate2 step3 Step 3: Base-Mediated Elimination intermediate2->step3 product_deriv 2-Bromo-1-methoxyprop-1-ene step3->product_deriv

Caption: Workflow for the synthesis of a 2-bromoprop-1-en-1-ol methyl ether derivative via an enol ether bromination strategy.

Protocol 3: Synthesis of 2-Bromo-1-methoxyprop-1-ene

This protocol outlines the full sequence for Pathway B, yielding a methyl ether derivative.

Part 3A: Synthesis of 1-Methoxyprop-1-ene

The enol ether is prepared by the elimination of methanol from the corresponding acetal.

  • Materials:

    • Propionaldehyde dimethyl acetal

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Anhydrous THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve propionaldehyde dimethyl acetal (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add KHMDS (1.2 eq, as a solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The resulting solution of 1-methoxyprop-1-ene is typically used directly in the next step.

Part 3B: Bromination and Elimination

The electron-rich double bond of the enol ether reacts readily with bromine. The subsequent elimination step is similar to that in Pathway A.

  • Materials:

    • Solution of 1-methoxyprop-1-ene from Part 3A

    • N-Bromosuccinimide (NBS)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous THF

    • Diethyl ether

    • Water

  • Procedure:

    • Cool the THF solution of 1-methoxyprop-1-ene to -78 °C.

    • Slowly add N-Bromosuccinimide (1.1 eq) in portions. NBS is a safe and convenient source of electrophilic bromine.[6]

    • Stir at -78 °C for 2 hours to form the 1,2-dibromo-1-methoxypropane intermediate.

    • To the same flask, add a solution of KOtBu (1.2 eq) in THF dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench with water and extract the product with diethyl ether (3x).

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting 2-bromo-1-methoxyprop-1-ene by distillation or column chromatography.

Quantitative Data Summary & Comparison

ParameterPathway A (Silyl Ether Derivative)Pathway B (Methyl Ether Derivative)
Starting Material PropanalPropionaldehyde Dimethyl Acetal
Key Reagents Br₂, NaBH₄, KOtBu, TBDMSClKHMDS, NBS, KOtBu
Number of Steps 3 (2 isolations)2 (1 pot)
Advantages Robust, well-established reactions. TBDMS group is a versatile protecting group.Fewer isolation steps. Milder brominating agent (NBS).
Disadvantages Requires handling of elemental bromine. Intermediate aldehyde can be unstable.Requires strictly anhydrous conditions. KHMDS is a highly reactive base.

Further Derivatization: Synthesis of an Ester

The silyl ether synthesized in Pathway A can be deprotected and subsequently acylated to form an ester derivative, further demonstrating the synthetic utility of these compounds.

Protocol 4: Synthesis of 2-Bromoprop-1-en-1-yl Acetate

Derivatization start Silyl Ether Derivative (from Pathway A) step1 Step 1: Deprotection start->step1 TBAF intermediate 2-Bromoprop-1-en-1-ol (In Situ) step1->intermediate step2 Step 2: Acylation intermediate->step2 Ac₂O, Pyridine product 2-Bromoprop-1-en-1-yl Acetate step2->product

Caption: Conversion of the silyl ether to an acetate ester derivative.

  • Materials:

    • (Z)-2-bromo-1-((tert-butyldimethylsilyl)oxy)prop-1-ene

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl

  • Procedure:

    • Dissolve the silyl ether (1.0 eq) in anhydrous DCM.

    • Add TBAF solution (1.1 eq) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

    • Cool the solution to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Quench the reaction with water and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product, 2-bromoprop-1-en-1-yl acetate, by column chromatography.

Conclusion

The synthesis of 2-bromoprop-1-en-1-ol derivatives, while challenging due to the inherent instability of the parent enol, is readily achievable through strategic, multi-step pathways. This guide has provided two distinct and viable synthetic routes, complete with detailed, practical protocols. Pathway A, proceeding through a dihaloalcohol intermediate, offers a robust and controllable method to access silyl-protected derivatives. Pathway B provides a more streamlined approach to ether derivatives via the bromination of an enol ether. The subsequent conversion of these intermediates into other functional groups, such as esters, highlights their value as versatile building blocks for research and development in the pharmaceutical and materials science sectors.

References

  • Benchchem.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromopropan-1-ol and 1-Bromopropan-2-ol.
  • Ma, S., & Zhang, A. (2002). Synthesis of Allenes from Allylic Alcohol Derivatives Bearing a Bromine Atom Using a Palladium(0)/Diethylzinc System. The Journal of Organic Chemistry, 67(7), 2287–2294. [Link]

  • Benchchem. A Comparative Analysis of Reaction Kinetics for 2-Bromopropan-1-ol.
  • Benchchem. A Comparative Analysis of Synthetic Routes to 2-Bromopropan-1-ol for Research and Development.
  • Benchchem.
  • Google Patents.
  • Organic Syntheses. Alkyl and Alkylene Bromides. [Link]

  • Pearson. What is the major product formed when 2-bromopropane reacts with aqueous under reflux conditions?. [Link]

  • Research and Reviews. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [Link]

  • University of Calgary. Synthesis and Structure of Alcohols. [Link]

  • Chemistry LibreTexts. Elimination from 2-Bromopropane. [Link]

Sources

Application

Application Note: Trapping 2-Bromoprop-1-en-1-ol Enolates for Palladium-Catalyzed Cross-Coupling Reactions

Introduction The direct α -arylation of aldehydes remains a formidable challenge in organic synthesis due to the high reactivity of the aldehyde carbonyl, which frequently leads to competing side reactions such as self-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The direct α -arylation of aldehydes remains a formidable challenge in organic synthesis due to the high reactivity of the aldehyde carbonyl, which frequently leads to competing side reactions such as self-aldol condensation, 1[1]. An elegant and highly controlled workaround involves the utilization of α -bromo aldehydes, specifically 2-bromopropanal. By generating the highly reactive 2-bromoprop-1-en-1-olate and immediately trapping it as a silyl enol ether, chemists can isolate a stable, electron-rich vinyl bromide equivalent. This trapped intermediate serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the modular synthesis of α -aryl propanals—key precursors in the 2[2].

Mechanistic Rationale & Causality

The conversion of 2-bromopropanal to its corresponding silyl enol ether requires precise kinetic control. When 2-bromopropanal is treated with a strong, non-nucleophilic base, deprotonation occurs to form the 2-bromoprop-1-en-1-olate.

  • Base Selection : Potassium hexamethyldisilazide (KHMDS) is preferred over lithium diisopropylamide (LDA). Lithium enolates of α -halo carbonyls are prone to rapid α -elimination to form ketenes or undergo Favorskii-type rearrangements. Potassium enolates, combined with the rapid addition of a highly oxophilic silylating agent, kinetically favor oxygen-trapping over carbon-trapping or degradation.

  • Trapping Agent : Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) is utilized instead of TMS-Cl. The bulkier TIPS group provides superior hydrolytic stability during the subsequent aqueous workup and the3[3].

  • Cross-Coupling Dynamics : The resulting (2-bromoprop-1-en-1-yloxy)triisopropylsilane features a C(sp 2 )–Br bond. Despite the electron-donating nature of the silyloxy group (which typically deactivates oxidative addition), the use of electron-rich phosphine ligands (e.g., SPhos) or highly active monoligated L 1​ Pd(0) catalysts facilitates 4[4].

Reaction_Pathway A 2-Bromopropanal (Keto Form) B 2-Bromoprop-1-en-1-olate (Reactive Intermediate) A->B KHMDS, -78 °C Enolization C Silyl Enol Ether (Trapped Electrophile) B->C TIPS-OTf Trapping D Cross-Coupled Enol Ether (Pd-Catalyzed) C->D Ar-B(OH)2, Pd(0) Suzuki Coupling E 2-Arylpropanal (Final Product) D->E TBAF Deprotection

Reaction pathway from 2-bromopropanal to 2-arylpropanal via trapped silyl enol ether intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Phase 1 must be validated via 1 H NMR to ensure complete trapping before proceeding to Phase 2. The disappearance of the aldehyde proton ( 9.5 ppm) and the appearance of the vinylic proton ( 6.2 ppm) serve as the critical validation checkpoint.

Phase 1: Synthesis of (2-Bromoprop-1-en-1-yloxy)triisopropylsilane
  • Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition : Inject KHMDS (1.05 M in THF, 10.5 mL, 11.0 mmol).

  • Enolization : Slowly add 2-bromopropanal (1.37 g, 10.0 mmol) dropwise over 10 minutes. Stir for exactly 15 minutes at -78 °C to ensure complete enolate formation while minimizing degradation.

  • Trapping : Add TIPS-OTf (3.2 mL, 12.0 mmol) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Workup & Validation : Quench with saturated aqueous NaHCO 3​ (10 mL). Extract with hexanes (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude mixture via 1 H NMR. Confirm the presence of the vinylic proton ( 6.2 ppm) and the absence of the aldehyde peak. Purify via a neutral alumina plug (hexanes) to prevent acid-catalyzed desilylation.

Phase 2: Suzuki-Miyaura Cross-Coupling and Deprotection
  • Setup : In a 50 mL Schlenk tube, combine the trapped bromo-enol ether (1.0 equiv, 2.0 mmol), phenylboronic acid (1.5 equiv, 3.0 mmol), and anhydrous K 3​ PO 4​ (2.0 equiv, 4.0 mmol).

  • Catalyst Addition : Add Pd(OAc) 2​ (5 mol%) and SPhos (10 mol%) inside an argon-filled glovebox.

  • Reaction : Inject degassed Toluene/H 2​ O (10:1 v/v, 11 mL). Seal the tube and heat at 80 °C for 12 hours with vigorous stirring.

  • Deprotection : Cool the mixture to room temperature. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 mL, 3.0 mmol) directly to the reaction mixture and stir for 2 hours to cleave the TIPS group.

  • Isolation : Dilute with EtOAc (20 mL), wash with water (2 × 10 mL) and brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 2-phenylpropanal.

Workflow Step1 Phase 1: Enolate Generation Strict anhydrous conditions, -78 °C Step2 Phase 2: Electrophilic Trapping Add TIPS-OTf, warm to RT Step1->Step2 Step3 Phase 3: Validation 1H NMR Check (Vinylic proton at ~6.2 ppm) Step2->Step3 Step4 Phase 4: Cross-Coupling Pd(OAc)2, SPhos, Ar-B(OH)2, 80 °C Step3->Step4 Step5 Phase 5: Isolation & Deprotection TBAF treatment, Column chromatography Step4->Step5

Step-by-step experimental workflow emphasizing the critical NMR validation checkpoint.

Quantitative Data: Cross-Coupling Optimization

The efficiency of the oxidative addition into the electron-rich C(sp 2 )–Br bond is highly dependent on the choice of the palladium precatalyst and the supporting ligand. The table below summarizes the optimization of the cross-coupling step prior to deprotection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)Solvent (Temp)Yield (%)*
1Pd(PPh 3​ ) 4​ NoneNa 2​ CO 3​ Toluene/H 2​ O (80 °C)12
2Pd(OAc) 2​ PPh 3​ K 3​ PO 4​ Toluene/H 2​ O (80 °C)28
3Pd(OAc) 2​ XPhosK 3​ PO 4​ Toluene/H 2​ O (80 °C)74
4Pd(OAc) 2​ SPhosK 3​ PO 4​ Toluene/H 2​ O (80 °C)91
5Pd 2​ (dba) 3​ SPhosCs 2​ CO 3​ Dioxane/H 2​ O (80 °C)85

*Isolated yield of the trapped (2-phenylprop-1-en-1-yloxy)triisopropylsilane intermediate prior to TBAF deprotection.

Conclusion

Trapping the 2-bromoprop-1-en-1-olate as a bulky silyl enol ether effectively neutralizes the inherent instability of α -bromo aldehydes. By employing highly active palladium-phosphine catalyst systems, this methodology provides a robust, scalable, and self-validating route to α -aryl propanals, bypassing the limitations of direct aldehyde arylation.

Sources

Method

Advanced Application Note: The Role and Reactivity of 2-Bromoprop-1-en-1-ol in Pharmaceutical Intermediate Synthesis

Executive Summary In the landscape of pharmaceutical intermediate synthesis, the compound 2-bromoprop-1-en-1-ol (CAS: 190067-89-1) occupies a unique and highly specialized niche[1]. Unlike stable, off-the-shelf building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, the compound 2-bromoprop-1-en-1-ol (CAS: 190067-89-1) occupies a unique and highly specialized niche[1]. Unlike stable, off-the-shelf building blocks, 2-bromoprop-1-en-1-ol is the highly reactive enol tautomer of 2-bromopropanal (CAS: 19967-57-8)[2]. While its structural isomer, 2-bromoprop-2-en-1-ol (2-bromoallyl alcohol, CAS: 598-19-6), is widely used as a stable alkylating agent[3], the 1-en-1-ol enol form is the critical, transient in situ intermediate responsible for driving complex cyclization reactions, most notably the Hantzsch thiazole synthesis[4].

This application note delineates the mechanistic utility of 2-bromoprop-1-en-1-ol, detailing how its in situ generation and immediate trapping are leveraged to synthesize thiazole-based active pharmaceutical ingredients (APIs), such as JAK2 inhibitors[5] and natural product analogs[6].

Chemical Profiling & Tautomeric Dynamics

Understanding the thermodynamic instability of 2-bromoprop-1-en-1-ol is essential. The enol form is highly nucleophilic at the oxygen and highly electrophilic at the alpha-carbon (due to the adjacent bromide). In pharmaceutical workflows, it is never isolated; instead, 2-bromopropanal is subjected to conditions that promote rapid enolization, immediately funneling the enol into a productive reaction pathway.

Table 1: Physicochemical and Application Profiling of 2-Bromoprop-1-en-1-ol and Related Analogs

Compound NameCAS NumberStructural RoleStability in Standard ConditionsPrimary Pharmaceutical Application
2-Bromoprop-1-en-1-ol 190067-89-1Reactive EnolHighly Unstable (Transient)In situ intermediate for Hantzsch cyclizations
2-Bromopropanal 19967-57-8Keto PrecursorStable (Liquid)Precursor to the enol; alpha-halo electrophile
2-Bromoprop-2-en-1-ol 598-19-6Structural IsomerStable (Liquid)Cross-coupling handle, etherification

Mechanistic Pathway: The Hantzsch Thiazole Cyclization

The most prominent application of the 2-bromoprop-1-en-1-ol intermediate is in the construction of the thiazole pharmacophore. Thiazoles are ubiquitous in FDA-approved drugs, ranging from antibiotics (penicillins) to targeted kinase inhibitors. When 2-bromopropanal is reacted with a thioamide, the reaction proceeds through the enol tautomer. The enolization increases the electrophilicity of the carbon bearing the bromine, facilitating rapid nucleophilic displacement by the sulfur atom[4].

Tautomerization A 2-Bromopropanal (Keto Form) B 2-Bromoprop-1-en-1-ol (Reactive Enol Form) A->B Tautomerization D S-Alkylation Intermediate B->D S-Attack C Thioamide Nucleophile C->D Reacts with Enol E Cyclization & Dehydration D->E N-Attack F Thiazole-Based API (e.g., JAK2 Inhibitor) E->F -H2O

Mechanistic pathway of Hantzsch thiazole synthesis via the 2-bromoprop-1-en-1-ol intermediate.

Protocol 1: Synthesis of a 5-Methylthiazole Intermediate via In Situ Enolization

Causality & Validation : This protocol utilizes 2-bromopropanal as the stable precursor. The choice of ethanol as a solvent at 60 °C promotes the in situ tautomerization to 2-bromoprop-1-en-1-ol. The highly reactive enol undergoes rapid S-alkylation. Heating is required to drive the subsequent dehydration step, which forms the aromatic thiazole ring. The self-validating nature of this protocol relies on LC-MS monitoring: the disappearance of the M+ mass of the thioamide and the appearance of the [M+H]+ corresponding to the dehydrated thiazole confirms successful enol generation and cyclization[5].

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the starting thioamide (1.0 eq, e.g., 0.332 mmol) in anhydrous ethanol (0.2 M concentration).

  • Precursor Addition : Add 2-bromopropanal (1.2 eq) dropwise to the stirring solution at room temperature. Note: Ensure the 2-bromopropanal is freshly distilled, as alpha-bromo aldehydes are prone to polymerization.

  • Enolization & Alkylation : Heat the reaction mixture to 60 °C. At this temperature, the keto-enol equilibrium shifts sufficiently to provide a steady state of 2-bromoprop-1-en-1-ol, which is immediately consumed by the thioamide[5].

  • Reaction Monitoring : Stir for 3 to 16 hours. Monitor the reaction via LC-MS. If the intermediate S-alkylated species (hydrated form) is observed without full cyclization, add a catalytic amount of p-toluenesulfonic acid (pTSA) to drive the dehydration.

  • Workup : Once complete, concentrate the mixture in vacuo to remove ethanol.

  • Purification : Purify the crude residue via flash chromatography (silica gel, eluting with a gradient of 2–10% MeOH in CH2Cl2) to yield the pure 5-methylthiazole intermediate.

Protocol 2: Stabilization of 2-Bromoprop-1-en-1-ol as a Silyl Enol Ether

Causality & Validation : For applications requiring carbon-carbon bond formation (e.g., Mukaiyama aldol reactions), the transient enol must be stabilized. Reacting 2-bromopropanal with a sterically hindered, non-nucleophilic base (LDA) at cryogenic temperatures irreversibly forms the 2-bromoprop-1-en-1-olate. Immediate electrophilic trapping with tert-butyldimethylsilyl chloride (TBS-Cl) yields a stable silyl enol ether. The use of -78 °C prevents the enolate from undergoing self-condensation or alpha-halogen elimination.

Workflow Step1 Start: 2-Bromopropanal in THF (-78°C) Step2 Add LDA (1.05 eq) Promote Enolization Step1->Step2 Step3 Transient Intermediate: 2-Bromoprop-1-en-1-olate Step2->Step3 Step4 Add TBS-Cl (1.2 eq) (Electrophilic Trapping) Step3->Step4 Step5 Stable Product: Silyl Enol Ether Step4->Step5

Workflow for the in situ generation and stabilization of the 2-bromoprop-1-en-1-olate.

Step-by-Step Methodology :

  • Base Preparation : Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under argon. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Enolate Formation : Add a solution of 2-bromopropanal (1.0 eq) in THF dropwise over 10 minutes. Stir for an additional 15 minutes at -78 °C to ensure complete formation of the 2-bromoprop-1-en-1-olate.

  • Trapping : Add a solution of TBS-Cl (1.2 eq) in THF dropwise.

  • Maturation : Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation & Isolation : Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Validate the formation of the silyl enol ether via 1H NMR (look for the characteristic vinylic proton shift of the enol double bond).

Conclusion

While 2-bromoprop-1-en-1-ol is rarely handled as an isolated reagent due to its tautomeric instability, mastering its in situ generation is a hallmark of advanced pharmaceutical synthesis. By carefully controlling the reaction environment—either through thermal cyclization conditions or cryogenic enolate trapping—chemists can harness its potent dual reactivity to construct complex, highly functionalized API scaffolds.

References

  • Title : 2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Source : ResearchGate / Applied Sciences (MDPI) URL :[Link]

  • Source: Google Patents (Incyte Corporation)

Sources

Application

Catalytic methods utilizing 2-bromoprop-1-en-1-ol as a building block

Application Note: Catalytic Methods Utilizing 2-Bromoprop-1-en-1-ol and Its Derivatives as Building Blocks Executive Summary 2-Bromoprop-1-en-1-ol is a highly reactive, transient enol building block. Due to rapid keto-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Methods Utilizing 2-Bromoprop-1-en-1-ol and Its Derivatives as Building Blocks

Executive Summary

2-Bromoprop-1-en-1-ol is a highly reactive, transient enol building block. Due to rapid keto-enol tautomerization, it predominantly exists as its thermodynamic sink, 1[1]. However, by strategically utilizing either its trapped enol derivatives (such as enol acetates or silyl enol ethers) or its aldehyde tautomer, chemists can access divergent catalytic pathways. This application note details the use of 2-bromopropanal in 2 to construct contiguous stereocenters[2], and the use of trapped 2-bromoprop-1-en-1-ol derivatives in3[3].

Mechanistic Causality & Reaction Design

The dual nature of 2-bromoprop-1-en-1-ol requires careful experimental design to dictate the desired catalytic pathway:

  • Organocatalytic Pathway (Aldehyde Tautomer): The α-bromo functionality in 2-bromopropanal significantly lowers the LUMO of the aldehyde, making it a highly electrophilic acceptor in organocatalytic aldol reactions. When reacted with α-siloxy ketones in the presence of a chiral amine catalyst (such as L-proline), the reaction proceeds via an enamine intermediate. The bulky bromine atom sterically directs the facial attack, leading to exceptional diastereo- and enantioselectivity[2].

  • Transition-Metal Pathway (Trapped Enol): Trapping 2-bromoprop-1-en-1-ol as a silyl enol ether or acetate prevents tautomerization and preserves the C=C double bond. The vinylic bromide then becomes a prime candidate for oxidative addition by Pd(0) catalysts. This enables cross-couplings or reduction with diethylzinc to form highly substituted allenes[3]. The causality here relies on the oxidative addition of Pd(0) into the C-Br bond being significantly faster than the cleavage of the enol ester/ether C-O bond.

Workflow Visualization

G A 2-Bromoprop-1-en-1-ol (Transient Enol) B 2-Bromopropanal (Stable Tautomer) A->B Tautomerization (Thermodynamic Sink) C Trapped Enol Derivatives (e.g., Acetates/Ethers) A->C Trapping (Ac2O / Pyridine) D Amine-Catalyzed Asymmetric Aldol B->D Organocatalyst (e.g., L-Proline) E Pd-Catalyzed Cross-Coupling C->E Pd(0) / Ligand Oxidative Addition F Chiral β-Hydroxy α-Bromo Carbonyls D->F Stereoselective C-C Bond Formation G Functionalized Enol Ethers/Allenes E->G Cross-Coupling (Suzuki/Heck)

Divergent catalytic pathways of 2-bromoprop-1-en-1-ol via tautomerization and enol trapping.

Experimental Protocols

Protocol A: Amine-Catalyzed Asymmetric Aldol Reaction of 2-Bromopropanal

This protocol is designed as a self-validating system; it utilizes a massive excess of the ketone nucleophile to kinetically outcompete the self-aldol condensation of the highly reactive 2-bromopropanal, ensuring high fidelity of the cross-aldol product[2].

  • Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve 2-bromopropanal (0.1 mmol) in sec-butanol (0.05 mL)[2].

  • Catalyst Addition : Add the chiral amine catalyst (e.g., L-proline, 30 mol%, 0.03 mmol) to the solution and cool the mixture to 10 °C[2].

  • Nucleophile Addition : Slowly add 1-((tert-butyldimethylsilyl)oxy)propan-2-one (0.5 mmol, 5 equivalents) to the reaction mixture[2]. Causality: The 5-fold excess of the ketone ensures complete conversion and suppresses side reactions.

  • Reaction : Stir the mixture at 10 °C for 72–96 hours[2]. Monitor the reaction via TLC (hexane/ethyl acetate) until the aldehyde is completely consumed.

  • Purification : Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of hexane and ethyl acetate (typically 20:1 to 10:1) to isolate the chiral β-hydroxy-α-bromo carbonyl adduct[2].

Protocol B: Trapping and Palladium-Catalyzed Allene Synthesis

This protocol outlines the trapping of the enol form and its subsequent reduction to an allene using a Pd(0)/diethylzinc catalytic system[3]. The protocol validates itself through the observable consumption of the trapped enol acetate via TLC before quenching, ensuring the Pd(0) cycle has successfully terminated.

  • Enol Trapping : To a stirred mixture of the enol precursor (0.389 mmol) in THF (3 mL) at -78 °C, add pyridine (3.89 mmol, 10 equiv) and acetic anhydride (1.95 mmol, 5 equiv)[3]. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.039 mmol) and warm to 0 °C for 1.5 hours to yield the 2-bromoprop-1-en-1-yl acetate[3].

  • Quench & Extraction : Quench with saturated NaHCO3, extract with Et2O, and dry the organic layer over MgSO4[3].

  • Pd-Catalyzed Reduction : In a Schlenk tube under argon, combine the trapped enol acetate, Pd(PPh3)4 (5 mol%), and diethylzinc (2.0 equiv) in dry THF at 0 °C.

  • Reaction & Workup : Stir the mixture until complete consumption of the starting material is observed. Quench carefully with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the allene product[3]. Causality: Diethylzinc acts as a mild reducing agent that, in concert with Pd(0), facilitates the anti-elimination of the acetate group following oxidative addition, forming the allene without transferring chirality from the acetoxy center[3].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes for the catalytic methodologies discussed, highlighting the efficiency and stereocontrol achievable with these building blocks.

Substrate / ReactantCatalytic SystemReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
2-Bromopropanal + α-siloxy ketoneL-Proline (30 mol%)Asymmetric Aldol60–91%Up to 12:195–98%
2-Bromoprop-1-en-1-yl acetate Pd(0) / DiethylzincAllene Synthesis70–90%N/AN/A
2-Bromoprop-1-en-1-yl trichloroacetate Pd(0) / DiethylzincAryl Allene Synthesis75–85%N/AN/A

References

  • Title: Synthesis of Allenes from Allylic Alcohol Derivatives Bearing a Bromine Atom Using a Palladium(0)
  • Title: Construction of three contiguous stereocenters through amine-catalyzed asymmetric aldol reactions Source: RSC Advances URL
  • Title: CAS 19967-57-8: Propanal, 2-bromo- Source: CymitQuimica URL

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromoprop-1-en-1-ol Equivalents

Executive Summary & Chemical Context The utilization of small, highly functionalized building blocks is a cornerstone of modern drug development and complex molecule synthesis. Among these, 2-bromoprop-1-en-1-ol presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The utilization of small, highly functionalized building blocks is a cornerstone of modern drug development and complex molecule synthesis. Among these, 2-bromoprop-1-en-1-ol presents a unique synthetic challenge. As an enol, it is thermodynamically unstable and exists in a rapid tautomeric equilibrium that overwhelmingly favors its keto form, 2-bromopropanal [1],[2].

Direct transition-metal cross-coupling of free enols is fundamentally limited. Under the basic conditions required for a standard Suzuki-Miyaura coupling, unprotected 2-bromopropanal undergoes rapid degradation via aldol condensations or Favorskii-type rearrangements. To harness the C3 framework of 2-bromoprop-1-en-1-ol, the transient enol must be kinetically trapped as a stable α-bromo enol ether[3]. This application note details the causal mechanisms, optimal ligand design, and self-validating protocols required to successfully trap 2-bromoprop-1-en-1-ol and execute its palladium-catalyzed cross-coupling.

Mechanistic Insights & Causality

The Kinetic Trapping Strategy

Because the keto-enol equilibrium heavily favors 2-bromopropanal, the enol concentration at any given moment is negligible. However, by introducing a highly reactive silylating agent (Triisopropylsilyl trifluoromethanesulfonate, TIPSOTf) alongside a non-nucleophilic base (Et₃N), the trace enol is irreversibly silylated. This continuously shifts the equilibrium via Le Chatelier's principle until the aldehyde is fully converted into the stable TIPS-enol ether . TIPS is specifically chosen over TMS or TBS because its massive steric bulk shields the Si-O bond from hydrolytic cleavage during the subsequent basic aqueous conditions of the Suzuki coupling.

Overcoming the Oxidative Addition Barrier

α-Bromo enol ethers are notoriously challenging substrates for cross-coupling[3],[4]. The adjacent oxygen atom donates electron density into the alkene via resonance, significantly increasing the electron density at the C(sp²)–Br bond.

  • The Problem: Palladium(0) oxidative addition is typically fast for electron-deficient aryl halides but sluggish for electron-rich halides.

  • The Solution: The reaction requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos . The electron-rich nature of SPhos increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition. Subsequently, the extreme steric bulk of the biaryl backbone forces the intermediate complexes into geometries that accelerate the rate-limiting reductive elimination step, preventing off-target pathways like β-hydride elimination or C-H insertion.

Workflow Visualization

Mechanism Keto 2-Bromopropanal (Keto Form) Enol 2-Bromoprop-1-en-1-ol (Unstable Enol) Keto->Enol Equilibrium TIPS TIPS-Enol Ether (Coupling Partner) Enol->TIPS TIPSOTf / Et3N (Kinetic Trapping) OxAdd Oxidative Addition Complex [Pd(II)(Enol)(Br)] TIPS->OxAdd + Pd(0) Pd0 Pd(0)-SPhos Complex (Active Catalyst) Pd0->OxAdd TransMet Transmetalation Complex [Pd(II)(Enol)(Ar)] OxAdd->TransMet + Ar-B(OH)2 / Base TransMet->Pd0 Catalyst Regeneration Product Coupled Product (Aryl Enol Ether) TransMet->Product Reductive Elimination

Fig 1: Kinetic trapping of 2-bromoprop-1-en-1-ol and subsequent Pd-catalyzed Suzuki-Miyaura cycle.

Quantitative Data: Condition Optimization

The following table summarizes the optimization matrix for the Suzuki-Miyaura coupling of the TIPS-protected 2-bromoprop-1-en-1-ol with phenylboronic acid.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Causality / Observation
1Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O<5%Inefficient oxidative addition due to electron-rich C–Br bond.
2Pd(OAc)₂ (5 mol%)dppfK₃PO₄Dioxane/H₂O22%Bidentate ligand is too rigid; results in slow reductive elimination.
3Pd(OAc)₂ (5 mol%)SPhosK₃PO₄Toluene/H₂O85% Optimal. Electron-rich ligand accelerates OxAdd; bulk promotes RedElim.
4Pd(OAc)₂ (5 mol%)SPhosNaOHToluene/H₂O12%Strong hydroxide base causes premature cleavage of the TIPS protecting group.

Experimental Methodologies

Protocol A: Synthesis of (2-Bromoprop-1-en-1-yloxy)triisopropylsilane

This protocol kinetically traps the transient 2-bromoprop-1-en-1-ol into a stable enol ether.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with N₂. Add 2-bromopropanal (10.0 mmol, 1.0 eq)[5] and anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes side reactions such as aldol self-condensation of the aldehyde before silylation can occur.

  • Silylation: Dropwise add TIPSOTf (12.0 mmol, 1.2 eq) over 10 minutes. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in NaHCO₃, extract with CDCl₃, and analyze via ¹H NMR. Validation: The reaction is complete when the aldehyde proton signal (~9.5 ppm) fully disappears and is replaced by a vinylic proton signal (~6.2 ppm).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with hexanes (3 × 20 mL). Rationale: Hexanes are preferred over ethyl acetate to minimize the extraction of polar impurities.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using neutral alumina (Hexanes eluent). Critical Note: Standard silica gel is slightly acidic and can cause premature desilylation of the enol ether.

Protocol B: Suzuki-Miyaura Cross-Coupling of the TIPS-Enol Ether

This protocol utilizes the optimized SPhos system to couple the electron-rich α-bromo enol ether.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the TIPS-protected 2-bromoprop-1-en-1-ol (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), anhydrous K₃PO₄ (2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with N₂ (repeat 3 times) to ensure strict anaerobic conditions.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 5.5 mL). Rationale: The biphasic mixture allows K₃PO₄ to dissolve and activate the boronic acid (forming the reactive boronate) while keeping the bulk pH mild enough to prevent TIPS cleavage.

  • Heating: Seal the Schlenk tube and heat the vigorously stirring biphasic mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Cool the mixture and perform TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). Validation: Complete consumption of the starting material indicates success. GC-MS of the crude organic layer should confirm the mass of the cross-coupled aryl enol ether product.

  • Isolation: Dilute with EtOAc (15 mL), wash with brine (10 mL), dry over Na₂SO₄, and purify via flash chromatography (neutral alumina, Hexanes to 2% EtOAc/Hexanes).

References

  • "2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780 - PubChem", National Institutes of Health (nih.gov).
  • "2,3-Dibromopropanal | 5221-17-0 - Benchchem", Benchchem.
  • "Total Synthesis and Anticancer Activity of (+)-Hypercalin C and Congeners", National Institutes of Health (nih.gov).
  • "Total Synthesis of Rameswaralide Utilizing a Pharmacophore-Directed Retrosynthetic Strategy | Journal of the American Chemical Society", American Chemical Society (acs.org).
  • "Hydroxyquinones: Synthesis and Reactivity", ResearchGate (researchgate.net).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Rapid Degradation of 2-Bromoprop-1-en-1-ol During Isolation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who lose their target molecules during the final steps of isolation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who lose their target molecules during the final steps of isolation. 2-bromoprop-1-en-1-ol is a classic example of a simple enol that falls victim to its own thermodynamic instability.

Below, you will find a synthesized troubleshooting guide, quantitative data comparisons, and a self-validating standard operating procedure (SOP) designed to kinetically trap and isolate this highly reactive intermediate.

Part 1: Quantitative Data & Thermodynamic Reality

To successfully isolate 2-bromoprop-1-en-1-ol, you must first understand the thermodynamic forces working against you. The carbon-oxygen double bond of the keto form is significantly more stable than the carbon-carbon double bond of the enol.

Table 1: Thermodynamic and Kinetic Parameters of 2-Bromoprop-1-en-1-ol vs. 2-Bromopropanal

ParameterKeto Form (2-Bromopropanal)Enol Form (2-Bromoprop-1-en-1-ol)
Thermodynamic Stability High (Favored at equilibrium)Low (Metastable)
Equilibrium Ratio (25 °C) > 99.99%< 0.01%
Tautomerization Half-Life (Acidic/Silica) N/A< 1 minute
Tautomerization Half-Life (-78 °C, Aprotic) N/A> 48 hours
Optimal Storage Temp Room Temperature-80 °C (Strictly anhydrous)

Part 2: Troubleshooting FAQs

Q1: Why does my 2-bromoprop-1-en-1-ol completely convert to 2-bromopropanal during rotary evaporation? A1: The fundamental issue is thermodynamic versus kinetic control. Most monocarbonyl compounds exist almost entirely in their keto form at equilibrium[1]. Rotary evaporation applies heat and concentrates trace acidic or basic impurities in your solvent. These impurities act as proton shuttles, drastically lowering the activation energy for tautomerization and accelerating the interconversion[2], driving the equilibrium entirely toward the keto form.

Q2: Can I purify the enol using standard silica gel column chromatography? A2: Absolutely not. Silica gel is fundamentally a matrix of silanol groups (Si-OH), which are mildly acidic. Passing an unprotected enol through silica provides an infinite surface area of Brønsted acid catalysts. The enol will rapidly tautomerize on the column[3], and you will exclusively elute 2-bromopropanal.

Q3: How do I kinetically trap the enol form during the reaction workup? A3: Uncatalyzed, intramolecular proton transfer requires a highly strained 4-membered transition state. By removing external proton shuttles (using strictly aprotic solvents) and operating at -78 °C, you remove the thermal energy required to cross this activation barrier. In rare cases, highly reactive enol intermediates can be successfully isolated by optimizing isolation conditions such as pH, reaction time, and temperature[4].

Part 3: Standard Operating Procedure (SOP)

Protocol: Low-Temperature Kinetic Trapping and Isolation of 2-Bromoprop-1-en-1-ol

Self-Validating Principle: Every step in this protocol is designed to eliminate proton-shuttling pathways. The workflow incorporates an intermediate validation step to prevent downstream failure.

Step 1: Glassware Passivation (Eliminating Surface Acidity)

  • Causality: Standard borosilicate glass possesses free silanol groups that act as mild Brønsted acids, catalyzing tautomerization.

  • Action: Rinse all glassware (flasks, separatory funnels, vials) with a 5% solution of triethylamine in hexanes, followed by a pure hexane rinse. Bake at 120 °C for 2 hours and cool under argon.

Step 2: Low-Temperature Quenching (Thermal Arrest)

  • Causality: Tautomerization is an activated process. At -78 °C, the thermal energy available is insufficient to overcome the activation barrier for the 1,3-proton shift.

  • Action: Submerge the reaction vessel in a dry ice/acetone bath (-78 °C). Quench the reaction using a pre-chilled (-78 °C) aprotic buffer or strictly anhydrous conditions if possible.

Step 3: Aprotic Extraction

  • Causality: Protic solvents (water, alcohols) lower the tautomerization activation energy by forming intermolecular hydrogen-bonded networks that shuttle protons.

  • Action: Extract the mixture immediately with pre-chilled (-78 °C) pentane. Do not let the biphasic mixture warm above -40 °C during separation.

Step 4: Cold Filtration (Avoiding Silica)

  • Causality: As established, silica gel will instantly destroy the enol.

  • Action: Pass the organic layer through a short plug of anhydrous sodium sulfate and neutral alumina (pre-chilled to -40 °C) to remove trace water and salts without imparting acidity.

Step 5: In-Process Validation & Storage

  • Causality: You must confirm the enol's survival before committing to long-term storage or downstream assays to ensure the system remains self-validating.

  • Action: Take a 50 µL aliquot, evaporate the solvent under a gentle stream of cold nitrogen (do NOT use a rotary evaporator), and dissolve in pre-chilled CDCl₃ (passed through basic alumina). Analyze via cold-probe ¹H NMR. Validate success by observing the characteristic vinylic proton signal (~6.5–7.5 ppm) versus the absence of the aldehyde proton (~9.5 ppm). Store the remaining bulk solution at -80 °C under argon.

Part 4: Workflow Visualization

EnolIsolation A Reaction Mixture (Contains Enol) B Quench at -78 °C (Kinetic Trapping) A->B Thermal control C Extract with Cold Pentane/Et2O B->C Aprotic conditions D Cold Filtration (Neutral Alumina) C->D Purify without acid E Silica Gel Chromatography C->E Erroneous path G Store at -80 °C (Base-Washed Vials) D->G Successful isolation F Rapid Tautomerization to 2-Bromopropanal E->F Acid catalysis

Workflow for the kinetic trapping and isolation of 2-bromoprop-1-en-1-ol.

References

  • [1] 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. 1

  • [4] Isolation and Crystal Structures of Both Enol and Keto Tautomer Intermediates in a Hydration of an Alkyne−Carboxylic Acid Ester Catalyzed by Iridium Complexes in Water - Journal of the American Chemical Society.4

  • [3] Is it possible to separate keto enol tautomers via column chromatography? - Reddit (r/chemistry). 3

  • [2] Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. 2

Sources

Optimization

Technical Support Center: 2-Bromoprop-1-en-1-ol Stabilization and Characterization

Welcome to the Technical Support Center for the isolation and characterization of transient bromoenols. As a researcher working with highly reactive tautomeric systems, you are likely aware that 2-bromoprop-1-en-1-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and characterization of transient bromoenols. As a researcher working with highly reactive tautomeric systems, you are likely aware that 2-bromoprop-1-en-1-ol is notoriously difficult to isolate. Because the carbon-oxygen double bond of its keto tautomer (2-bromopropanal) is thermodynamically favored by approximately 45–60 kcal/mol, the enol form undergoes rapid[1,3]-sigmatropic proton shifts at room temperature[1]. Stabilizing this species requires strict kinetic trapping via cryogenic matrix isolation.

This guide provides troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully isolate and characterize 2-bromoprop-1-en-1-ol.

Troubleshooting Guides & FAQs

Q1: Why does my 2-bromoprop-1-en-1-ol sample degrade into 2-bromopropanal within minutes at room temperature? Causality: The degradation is driven by the thermodynamic stability of the carbonyl group. The keto form (2-bromopropanal) is energetically favored over the enol form. While the uncatalyzed [1,3]-proton shift has a high activation barrier in the gas phase, in condensed phases, trace amounts of water or acidic/basic impurities act as proton shuttles. These impurities form cyclic hydrogen-bonded transition states that drastically lower the activation energy, facilitating rapid tautomerization[2].

Q2: What is the optimal temperature for stabilizing the enol form for spectroscopic characterization? Causality: The absolute maximum temperature for stabilization in an argon matrix is 15–20 K. At temperatures above 30 K, the solid argon matrix begins to undergo localized softening (annealing). This loss of rigidity allows trapped water molecules and the bromoenol to diffuse through the matrix, encounter one another, and catalyze the tautomerization to 2-bromopropanal[3].

Q3: I am using an Argon matrix at 15 K, but I still observe the keto tautomer (2-bromopropanal) in my IR spectra. What is going wrong? Causality: This is typically caused by the latent heat of condensation. If your co-deposition rate of the Ar/precursor gas mixture is too high, the kinetic energy released as the gas freezes on the cryogenic window causes localized micro-heating. This momentarily melts the matrix around the deposition site, providing enough thermal energy to overcome the tautomerization barrier before the molecule is kinetically trapped.

Experimental Protocol: Cryogenic Matrix Isolation

To successfully trap 2-bromoprop-1-en-1-ol, you must utilize a strict, self-validating cryogenic workflow.

Objective: Kinetically trap the transient enol in an inert argon matrix at 10 K for FT-IR characterization.

Step 1: High-Vacuum System Evacuation & Background Validation

  • Action: Evacuate the cryostat chamber to a pressure of <10−7 mbar. Cool the CsI or KBr optical window to 10 K using a closed-cycle helium cryostat.

  • Validation Checkpoint: Acquire a background FT-IR spectrum (4000–400 cm⁻¹). Self-Validation: If you observe absorption bands at ~3700 cm⁻¹ or ~1600 cm⁻¹ (indicating residual H₂O), abort the deposition. Bake out the vacuum lines at 120 °C for 4 hours and re-evacuate. Water must be strictly absent to prevent catalyzed tautomerization[4].

Step 2: Precursor Gas Mixture Preparation

  • Action: In a stainless-steel mixing line, prepare a gas mixture of the enol precursor and high-purity Argon (99.999%) at a ratio of 1:1000.

  • Causality: The high dilution ratio ensures that bromoenol molecules are completely isolated by argon atoms, preventing intermolecular hydrogen bonding and self-catalyzed tautomerization.

Step 3: Cryogenic Co-Deposition

  • Action: Deposit the gas mixture onto the 10 K window at a controlled rate of 1–2 mmol/hour.

  • Validation Checkpoint: Monitor the chamber pressure during deposition; it should not exceed 5×10−6 mbar. Self-Validation: If the pressure spikes, the deposition rate is too high, risking localized matrix melting and conversion to the keto form[3].

Step 4: Spectroscopic Characterization

  • Action: Record the FT-IR spectrum at 10 K. Identify the enol by its characteristic O-H and C=C stretching frequencies, distinct from the keto carbonyl stretch.

Quantitative Data: Keto vs. Enol Spectroscopic Markers

Use the following table to validate the success of your stabilization protocol by comparing the observed IR frequencies against the known thermodynamic markers of both tautomers.

Property2-Bromoprop-1-en-1-ol (Enol)2-Bromopropanal (Keto)
Thermodynamic Stability (ΔG) +45 to +60 kcal/mol (Relative)0 kcal/mol (Global Minimum)
Primary IR Marker ν(O-H) stretch ~3550–3650 cm⁻¹ν(C=O) stretch ~1720–1740 cm⁻¹
Secondary IR Marker ν(C=C) stretch ~1620–1650 cm⁻¹ν(C-H) aldehyde ~2700–2800 cm⁻¹
Matrix Stability Limit < 20 K (Argon Matrix)Stable at Room Temperature

System Architecture: Stabilization Workflow

G Precursor Gas Phase Precursor (High Vacuum) Deposition Cryogenic Co-deposition (Ar Ratio 1000:1) Precursor->Deposition Controlled Rate (1-2 mmol/hr) Matrix Argon Matrix Isolation (T = 10-15 K) Deposition->Matrix Rapid Freezing SubKeto T > 30 K Matrix Softening Matrix->SubKeto Thermal Fluctuation SubEnol T < 15 K Kinetic Trapping Matrix->SubEnol Continuous Cooling Keto 2-bromopropanal (Keto Tautomer) SubKeto->Keto [1,3]-H Shift (Diffusion Allowed) Enol 2-bromoprop-1-en-1-ol (Stabilized Enol) SubEnol->Enol Steric Isolation (Diffusion Blocked)

Cryogenic stabilization workflow and kinetic trapping logic for 2-bromoprop-1-en-1-ol.

References

  • Source: scirp.
  • Source: scirp.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromoprop-1-en-1-ol Substitution Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges associated with substitution reactions on the 2-bromoprop-1-en-1-ol scaffold, a sterically hindered vinylic halide. Our focus is on providing practical, mechanistically grounded solutions to common experimental failures.

Frequently Asked Questions (FAQs)

Q1: Why is my standard nucleophilic substitution (SN1/SN2) reaction with 2-bromoprop-1-en-1-ol failing to yield any product?

A1: This is a common and expected outcome. 2-Bromoprop-1-en-1-ol is a vinylic halide, meaning the bromine atom is attached to an sp²-hybridized carbon of a double bond. Such substrates are notoriously unreactive towards classical SN1 and SN2 reaction mechanisms for fundamental electronic and steric reasons.[1][2][3][4][5]

  • SN2 Infeasibility: The SN2 mechanism requires a backside attack by the nucleophile, 180° opposite to the leaving group. In a vinylic system, this trajectory is physically blocked by the molecule's own carbon backbone.[2] Furthermore, the incoming nucleophile is repelled by the high electron density of the carbon-carbon π-bond.[6] This combination of steric and electronic repulsion makes the SN2 transition state energetically inaccessible.[7]

  • SN1 Infeasibility: The SN1 mechanism proceeds through a carbocation intermediate. The departure of the bromide ion from 2-bromoprop-1-en-1-ol would generate a vinylic carbocation. This type of carbocation, where the positive charge resides on an sp²-hybridized carbon, is highly unstable and energetically unfavorable to form, thus preventing the SN1 pathway from occurring.[6][8]

Caption: Steric and electronic hindrance preventing SN2 attack on a vinylic halide.

Q2: Given the unreactivity in SN1/SN2 reactions, what are the recommended strategies for achieving substitution on 2-bromoprop-1-en-1-ol?

A2: The most effective and widely adopted methods for functionalizing vinylic halides are transition-metal-catalyzed cross-coupling reactions. These reactions proceed through different mechanisms that do not require backside attack or the formation of unstable vinylic carbocations. The most common and robust choices are palladium-catalyzed reactions.[9][10][11]

Viable Cross-Coupling Strategies:

  • Suzuki-Miyaura Coupling: Reacts the vinylic bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. This is highly versatile for introducing aryl, heteroaryl, or vinyl groups.[9]

  • Buchwald-Hartwig Amination: Couples the vinylic bromide with an amine (primary or secondary) to form a new C-N bond, yielding enamines or their derivatives.[12]

  • Heck Coupling: Reacts the vinylic bromide with an alkene to form a new, more substituted alkene.[11]

  • Negishi Coupling: Utilizes an organozinc reagent as the coupling partner for C-C bond formation.[10]

The general approach involves systematically optimizing the reaction components to overcome the specific challenges posed by your substrates.

Troubleshooting_Workflow start Low Yield in Cross-Coupling ligand Screen Ligands (Bulky, Electron-Rich) start->ligand Is catalyst deactivating or sterically mismatched? base Optimize Base (Strength & Solubility) ligand->base Is transmetalation slow? solvent Change Solvent (e.g., Dioxane, Toluene, DMF) base->solvent Are reagents soluble? temp Adjust Temperature (Often Increase) solvent->temp Need more energy? catalyst Vary Catalyst Loading & Precursor temp->catalyst Is catalyst concentration optimal? success Reaction Successful catalyst->success

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Q3: My Suzuki-Miyaura coupling of 2-bromoprop-1-en-1-ol with a bulky arylboronic acid is giving poor conversion. How do I troubleshoot this sterically hindered system?

A3: This is a classic challenge where steric hindrance impacts one or more steps of the catalytic cycle, typically the oxidative addition or the final reductive elimination. A systematic optimization of reaction parameters is crucial.[13][14]

The catalytic cycle itself reveals the points sensitive to steric clash. Both the oxidative addition of the bulky vinylic halide to Pd(0) and the reductive elimination from the sterically crowded Pd(II) intermediate can be rate-limiting.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_intermediate R¹-Pd(II)(Br)L₂ ox_add->pd2_intermediate note1 Steric hindrance can slow this step. Use bulky, electron-rich ligands. ox_add->note1 transmetal Transmetalation pd2_intermediate->transmetal pd2_coupled R¹-Pd(II)(R²)L₂ transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product note2 Steric hindrance can impede this final step. red_elim->note2 r1x R¹-Br (Vinylic Halide) r1x->ox_add r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->transmetal base_in Base base_in->transmetal

Caption: Suzuki-Miyaura catalytic cycle highlighting steps affected by steric hindrance.

Below is a table outlining key parameters to optimize for sterically demanding Suzuki couplings.

ParameterRecommended StrategyRationale & Expert Insights
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).Bulky ligands promote reductive elimination and stabilize the active Pd(0) species. Electron-rich character facilitates the oxidative addition step, which can be slow for hindered substrates.[13][14][15]
Base Use a stronger, yet soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to sodium carbonate (Na₂CO₃).The base is critical for the transmetalation step. A stronger base can accelerate this step, while good solubility ensures it is available in the reaction medium.[14]
Solvent Employ polar aprotic solvents like 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), often with a small amount of water.These solvents effectively dissolve the palladium catalyst complex and organic substrates. Water can sometimes accelerate the transmetalation step with boronic acids.[14]
Temperature Increase the reaction temperature, often to reflux (80-110 °C).Sterically hindered reactions have a higher activation energy. Providing more thermal energy can help overcome this barrier. Monitor for potential decomposition of starting materials or product.[13]
Catalyst Use a robust palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Increase catalyst loading from 1-2 mol% up to 5 mol% if conversion stalls.In challenging reactions, the catalyst may deactivate over time. Ensuring sufficient active catalyst is present throughout the reaction can drive it to completion.[14]

Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling 2-bromoprop-1-en-1-ol with a sterically hindered arylboronic acid, such as 2,6-dimethylphenylboronic acid.

Materials:

  • 2-Bromoprop-1-en-1-ol (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Reagent Addition: Add the 2,6-dimethylphenylboronic acid (1.5 equiv) and 2-bromoprop-1-en-1-ol (1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) and degassed water (10% of the dioxane volume) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or by taking small aliquots for GC-MS analysis to check for the disappearance of the starting bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

References

  • Benchchem. (2025). A Comparative Analysis of Reaction Kinetics for 2-Bromopropan-1-ol.
  • Benchchem. (2026). A Comparative Guide to the Reactivity of 2-Bromopropan-1-ol and 1-Bromopropan-2-ol.
  • Benchchem. (2026). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Baran, P. S., et al. (2006). Palladium-Catalyzed Cross-Coupling between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. Organic Letters, ACS Publications.
  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
  • Wikipedia. Nucleophilic substitution.
  • LibreTexts Chemistry. (2023). 6.2: Characteristics of the SN2 Reaction.
  • Chemistry Stack Exchange. (2015). Elimination from Vinylic Halides.
  • Benchchem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • CHEMISTRY FOR NEET - Quora. Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Overman, L. E., & Littler, B. J. (2003). Palladium- (and nickel-) catalyzed vinylation of aryl halides. PMC - NIH.
  • Heck, R. F. (2011). Palladium-Catalyzed Vinylation of Organic Halides. ResearchGate.
  • Klein, J., & Levene, R. (1972). Stereochemistry of the nucleophilic substitution of vinylic bromides with copper. Journal of the American Chemical Society, ACS Publications.
  • LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Lee, I., et al. (2000). Nucleophilic Substitution at Unactivated Vinylic Carbon. Factors Conducive to the Energetic Preference for the In-Plane SN2 Pathway. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen.
  • The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube.
  • Chad's Prep®. Unreactivity of Vinyl and Aryl Halides.

Sources

Optimization

Best organic solvents for stabilizing 2-bromoprop-1-en-1-ol at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of simple enols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of simple enols. 2-Bromoprop-1-en-1-ol is thermodynamically unstable relative to its keto tautomer, 2-bromopropanal. However, tautomerization is not spontaneous; it requires a proton shuttle to overcome the activation energy barrier. By understanding the causality of solvent-solute interactions, you can kinetically trap or thermodynamically shield this molecule at room temperature.

Core Theory: The Causality of Enol Degradation

The stability of 2-bromoprop-1-en-1-ol is entirely dictated by its environment. To tautomerize into 2-bromopropanal, the enolic proton must migrate to the alpha-carbon.

  • The Degradation Pathway: Protic solvents (like water or methanol) or trace acids/bases act as active catalysts. They facilitate rapid intermolecular proton transfer, as solvent assistance considerably reduces the free energy barriers of tautomerization[1].

  • The Stabilization Pathway: In solvents of low polarity and at room temperature, the predominant tautomeric species can be kinetically trapped[2]. Non-polar aprotic solvents (e.g., cyclohexane) lack the ability to shuttle protons. This forces the molecule to attempt an intramolecular proton transfer via a highly strained 4-membered transition state. The activation energy ( Ea​ ) for this intramolecular process is prohibitively high at room temperature, effectively freezing the molecule in its enol form.

  • Thermodynamic Shielding: The polarizability and hydrogen-bonding capabilities of organic solvents can also influence the keto-enol equilibrium[3]. Strongly hydrogen-bond accepting aprotic solvents (like DMSO) can stabilize specific tautomeric forms through strong intermolecular interactions, shielding the enolic proton from migration[4].

SolventEffects Enol 2-Bromoprop-1-en-1-ol (Unstable Enol) Protic Protic Solvents / Trace Acid (Water, MeOH, trace HCl) Enol->Protic Dissolution Aprotic Non-Polar Aprotic Solvents (Cyclohexane, CCl4) Enol->Aprotic Dissolution Hbond H-Bond Acceptors (DMSO, THF) Enol->Hbond Dissolution Keto 2-Bromopropanal (Stable Keto Form) Protic->Keto Rapid Intermolecular Proton Shuttle Trapped1 Kinetically Trapped (High Ea Barrier) Aprotic->Trapped1 Forces Intramolecular Transfer Trapped2 Thermodynamically Shielded (Intermolecular H-Bond) Hbond->Trapped2 OH-Solvent Complex

Logical flow of solvent properties dictating enol kinetic stabilization vs. degradation.

Solvent Selection Guide

The following table summarizes the quantitative physical properties of common solvents and their direct impact on the room-temperature stability of 2-bromoprop-1-en-1-ol.

SolventDielectric Constant (ε)H-Bond Acceptor (β)Tautomerization PathwayKinetic Stability at 25°C
Cyclohexane 2.020.00Intramolecular (High Ea​ )High (> 72 hours)
Carbon Tetrachloride 2.240.00Intramolecular (High Ea​ )High (> 72 hours)
Chloroform (Alumina-filtered)4.810.10Intramolecular (High Ea​ )Moderate (24-48 hours)
DMSO-d6 46.80.76Intermolecular H-Bond TrappingHigh (> 48 hours)
Methanol 32.70.66Intermolecular Proton ShuttleLow (< 5 minutes)
Water 80.10.47Intermolecular Proton ShuttleVery Low (< 1 minute)

Troubleshooting Guides & FAQs

Q: Why did my 2-bromoprop-1-en-1-ol degrade into 2-bromopropanal overnight despite using "dry" chloroform? A: Commercial chloroform (even anhydrous grades) naturally decomposes over time to produce trace phosgene and hydrochloric acid (HCl). Even parts-per-million levels of HCl act as a potent proton-shuttle catalyst for keto-enol tautomerization. To prevent this, chloroform must be passed through a plug of basic alumina immediately prior to use to strip out acidic impurities.

Q: Can I use highly polar solvents like DMSO to stabilize the enol? A: Yes, surprisingly. While non-polar solvents trap the enol by preventing proton shuttling, strongly hydrogen-bond accepting aprotic solvents like DMSO (β = 0.76) stabilize the enol thermodynamically[2]. The DMSO oxygen forms a strong intermolecular hydrogen bond with the enolic hydroxyl group, sterically and electronically shielding the proton from migrating to the alpha-carbon[4].

Q: Does glassware choice impact room temperature stability? A: Absolutely. Standard borosilicate glass has acidic silanol groups on its surface that can catalyze tautomerization at the glass-liquid interface. Always use silanized (HMDS-treated) glassware or quartz NMR tubes to eliminate surface-catalyzed degradation.

Experimental Protocols: Self-Validating Stabilization Workflow

To ensure reproducible stabilization of 2-bromoprop-1-en-1-ol, you must eliminate all external proton shuttles (water, dissolved oxygen, and trace acids).

Objective: Achieve >72-hour kinetic stability of 2-bromoprop-1-en-1-ol at room temperature (25°C).

Step-by-Step Methodology:

  • Solvent Deacidification: Pack a glass pipette with 2 inches of activated Basic Alumina (Brockmann Grade I). Elute your chosen non-polar solvent (e.g., cyclohexane or CDCl₃) through the plug directly into a Schlenk flask.

    • Causality: Removes trace acidic catalysts that lower the tautomerization activation energy.

  • Degassing: Subject the solvent to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Causality: Removes dissolved oxygen and ambient moisture, which can introduce radical degradation or protic shuttling.

  • Silanization of Storage Vessels: Rinse all storage vials with a 5% solution of hexamethyldisilazane (HMDS) in hexane, followed by baking at 120°C for 2 hours.

    • Causality: Caps active surface silanol groups on the glass that act as heterogeneous acid catalysts.

  • Dissolution and Validation (Self-Validating Step): Dissolve the crude 2-bromoprop-1-en-1-ol in the prepared solvent under an argon atmosphere. Validate stability by taking an immediate baseline ¹H-NMR spectrum. Look for the characteristic vinylic proton signal. Compare this against a 24-hour follow-up spectrum to ensure the absolute absence of the aldehydic proton (~9.5 ppm). If the aldehyde peak is absent, your system is successfully validated as proton-shuttle-free.

ProtocolWorkflow Step1 1. Solvent Purification (Basic Alumina Column) Step2 2. Degassing (3x Freeze-Pump-Thaw) Step1->Step2 Step3 3. Enol Dissolution (Inert Atmosphere) Step2->Step3 Step4 4. Storage (Silanized Glass, 25°C) Step3->Step4

Step-by-step experimental workflow for ultra-pure solvent preparation.

References

  • Title: Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: A Reaction Density Functional Theory Study of Solvent Effects on Keto-Enol Tautomerism and Isomerization in Pyruvic Acid Source: Chemical Engineering Science (via ResearchGate) URL: [Link]

  • Title: Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Nuclear Magnetic Resonance and Theoretical Studies Source: Croatica Chemica Acta (FULIR) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Distillation of 2-Bromoprop-1-en-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of alpha-halo enols and aldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of alpha-halo enols and aldehydes.

The compound 2-bromoprop-1-en-1-ol exists in a delicate tautomeric equilibrium with its keto-form, 2-bromopropanal (alpha-bromopropionaldehyde). The inherent reactivity of this system—pairing a highly nucleophilic enol with a highly electrophilic alpha-halogenated carbonyl—makes it notoriously susceptible to side reactions during thermal purification. This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize degradation and maximize your isolated yields.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why does my distillation mixture turn into a dark, viscous, tar-like substance upon heating? Causality: This is the classic hallmark of acid-catalyzed polymerization and thermal decomposition. Alpha-haloaldehydes are highly unstable under thermal stress and readily form cyclic homopolymers or linear polyacetals[1]. Even a microscopic amount of thermal degradation generates trace hydrogen bromide (HBr) gas. Because HBr is a strong acid, it auto-catalyzes further decomposition, leading to a runaway polymerization cascade that manifests as a dark, tarry residue[2]. Solution: You must neutralize the crude mixture prior to distillation. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate) removes acidic impurities[2]. Furthermore, you must strictly utilize high-vacuum distillation to lower the boiling point and minimize the thermal residence time of the compound.

Q2: My GC-MS shows complete conversion, but my isolated yield after distillation is <30%. Where is the product going? Causality: Your product is likely being consumed by aldol self-condensation in the still pot. Because the compound exists in equilibrium, the enol tautomer (2-bromoprop-1-en-1-ol) acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of the aldehyde tautomer (2-bromopropanal). Heat accelerates this bimolecular reaction. Solution: If the free enol/aldehyde is not strictly required for your immediate next synthetic step, the industry standard is to protect the aldehyde as an acetal (e.g., forming 2-bromopropionaldehyde diethyl acetal) prior to distillation[3]. The acetal derivative is thermally stable, lacks the electrophilic carbonyl center, and distills cleanly without self-condensation[4].

Q3: During vacuum distillation, I observe sudden spikes in pressure and a drop in vapor temperature. What is happening? Causality: Sudden pressure spikes indicate the active evolution of HBr gas. Your compound is actively undergoing dehydrobromination (elimination) in the distillation pot due to excessive thermal stress. Solution: This is a self-validating failure mode. If your vacuum gauge fluctuates wildly, your pot temperature is too high. Abort the distillation immediately, cool the pot, re-neutralize the mixture, and ensure your vacuum pump can achieve <5 mmHg so you can distill at a lower temperature.

Quantitative Distillation Metrics

To illustrate the impact of different purification strategies, the following table summarizes the quantitative data and expected outcomes based on the chosen distillation methodology.

Distillation MethodologyPot Temp (°C)Pressure (mmHg)Expected YieldExpected PurityPrimary Side Reaction Observed
Atmospheric Distillation >140 °C760< 10%< 50%Severe Polymerization / Tarry Residue
Standard Vacuum 60–70 °C2545–55%~85%Aldol Condensation / HBr Evolution
Short-Path High Vacuum < 40 °C< 575–85%> 92%Minor Dehydrobromination
Acetal Protection + Vacuum 66–74 °C25> 90%> 98%None (Highly Stable)

Optimized Experimental Protocol: Short-Path Vacuum Distillation

To isolate the free 2-bromoprop-1-en-1-ol / 2-bromopropanal mixture without acetal protection, you must use a meticulously controlled short-path vacuum distillation. This protocol is designed as a self-validating system to ensure scientific integrity at every step.

Step 1: Pre-Distillation Neutralization

  • Transfer your crude reaction mixture to a separatory funnel.

  • Wash the organic layer with cold 5% aqueous NaHCO3​ until effervescence completely ceases.

  • Self-Validation Checkpoint: Test the aqueous wash with pH paper. It must read slightly basic (pH 7.5–8.0). If it is acidic, repeat the wash.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporator bath < 25 °C).

Step 2: Apparatus Setup

  • Assemble a short-path distillation apparatus. The short path minimizes the distance the vapors must travel, drastically reducing the thermal residence time of the unstable enol.

  • Add a small magnetic stir bar and 50 mg of finely powdered calcium carbonate ( CaCO3​ ) directly to the distillation pot. The CaCO3​ acts as an in-situ acid scavenger to neutralize any trace HBr generated during heating, preventing auto-catalyzed polymerization.

  • Submerge the receiving flask in a dry ice/acetone bath (-78 °C) to prevent the volatile product from escaping into the vacuum line and to halt secondary degradation post-distillation.

Step 3: Vacuum Equilibration & Distillation

  • Apply high vacuum (< 5 mmHg) to the system before applying any heat.

  • Self-Validation Checkpoint: Observe the vacuum gauge. The pressure must stabilize below 5 mmHg. If the pressure fluctuates, you have a leak or residual solvent boiling off. Do not apply heat until the pressure is stable.

  • Slowly heat the oil bath. The product will distill at approximately 35–40 °C at 5 mmHg.

  • Self-Validation Checkpoint: If the vacuum pressure suddenly spikes (>10 mmHg) while heating, dehydrobromination is occurring. Immediately lower the oil bath temperature.

Mechanistic Pathway Visualization

The following diagram maps the causality of thermal degradation versus optimized stabilization pathways.

G A 2-Bromopropanal / Enol (Highly Reactive) B Thermal Stress / Trace HBr A->B Uncontrolled Heating E Acetal Protection (e.g., Diethyl Acetal) A->E + Ethanol / H+ G High-Vacuum Short-Path Distillation A->G < 5 mmHg, < 40 °C C Polymerization (Tarry Residue) B->C Acid Catalysis D Aldol Self-Condensation B->D Nucleophilic Attack F Stable Distillate (>95% Purity) E->F Distillation (66-74 °C / 25 mmHg) G->F Minimized Thermal Exposure

Reaction pathways of 2-bromoprop-1-en-1-ol: Degradation vs. Stabilization.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Oxidation of 2-Bromopropan-1-ol to 2-Bromopropanal." BenchChem.
  • Google Patents.
  • Alfa Chemistry. "Overview of 2-Bromopropionaldehyde Diethyl Acetal." Alfa Chemistry.
  • PrepChem. "Preparation of 2-bromo-propionaldehyde-diethyl-acetal." PrepChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromopropanal vs. 2-Bromoprop-1-en-1-ol

As a Senior Application Scientist, navigating the dynamic equilibrium between a ketone/aldehyde and its enol tautomer is fundamental to designing robust synthetic pathways. The relationship between 2-bromopropanal (the k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the dynamic equilibrium between a ketone/aldehyde and its enol tautomer is fundamental to designing robust synthetic pathways. The relationship between 2-bromopropanal (the keto form) and 2-bromoprop-1-en-1-ol (the enol form) presents a classic paradigm of dichotomous reactivity. While 2-bromopropanal is the thermodynamically stable isolate, its transient enol counterpart dictates the kinetic pathways for electrophilic functionalization[1].

This guide objectively compares the reactivity profiles of these two tautomers, detailing the causality behind their chemical behavior and providing self-validating experimental protocols for drug development professionals.

Mechanistic Divergence: Keto vs. Enol Reactivity

2-Bromopropanal (Keto Form): The Electrophilic Hub

As an α -bromo aldehyde, 2-bromopropanal is the dominant species at equilibrium and possesses two distinct electrophilic centers.

  • Carbonyl Carbon: The inductive electron-withdrawing effect of the adjacent bromine atom highly activates the carbonyl carbon toward nucleophilic addition[2].

  • Alpha-Carbon: The α -carbon is primed for SN​2 nucleophilic substitution. The presence of the carbonyl group lowers the LUMO energy of the adjacent C-Br bond, facilitating concerted nucleophilic displacement (e.g., with azides or amines) without the steric hindrance seen in bulkier halides[3].

2-Bromoprop-1-en-1-ol (Enol Form): The Nucleophilic Transient

The enol tautomer is present in minute equilibrium concentrations but acts as a potent nucleophile. The hydroxyl oxygen donates electron density through resonance, heavily activating the C=C π -bond toward electrophilic attack. In acid-catalyzed halogenation, the formation of 2-bromoprop-1-en-1-ol is the rate-determining step; once generated, it reacts instantaneously with electrophiles to yield α,α -disubstituted products[1][4].

Quantitative Data & Reactivity Profiling

The following table summarizes the structural and kinetic differences governing the reactivity of both tautomers.

Property / Reactivity Metric2-Bromopropanal (Keto Form)2-Bromoprop-1-en-1-ol (Enol Form)
Chemical Formula C₃H₅BrOC₃H₅BrO
Thermodynamic Stability High (Dominant at equilibrium)Low (Transient intermediate)
Primary Electronic Role ElectrophileNucleophile
Key Reactive Centers Carbonyl Carbon, α -CarbonC=C π -bond, Hydroxyl Oxygen
Characteristic Reactions Nucleophilic Addition, SN​2 SubstitutionElectrophilic Addition (e.g., Halogenation)
Kinetic Dependency Concentration-dependent (Bimolecular)Rate-limited by enolization (Unimolecular)
Visualizing the Divergent Pathways

Reactivity Keto 2-Bromopropanal (Keto Form) Enol 2-Bromoprop-1-en-1-ol (Enol Form) Keto->Enol Tautomerization (Acid/Base) NuAdd Nucleophilic Addition (Carbonyl C) Keto->NuAdd SN2 SN2 Substitution (Alpha C) Keto->SN2 EAdd Electrophilic Addition (Pi-Bond) Enol->EAdd

Divergent reactivity pathways of 2-bromopropanal and its enol tautomer.

Experimental Protocols & Self-Validating Workflows

To empirically differentiate the reactivity of these tautomers, the following self-validating protocols isolate their respective reaction pathways. The causality behind the solvent and catalyst choices ensures that competing side reactions are strictly suppressed.

Protocol A: Probing Keto Reactivity via SN​2 Substitution

Objective: Direct displacement of the α -bromine without triggering enolization or carbonyl addition. Causality: Utilizing a mildly nucleophilic azide in a polar aprotic solvent (DMF) maximizes SN​2 kinetics while avoiding protic conditions that would otherwise catalyze enolization or acetal formation[3].

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-bromopropanal in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Slowly add 1.1 equivalents of sodium azide (NaN₃) at 0°C. Note: The low temperature prevents unwanted aldol condensation of the highly reactive aldehyde.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours. Monitor consumption of the starting material via TLC (Hexanes:EtOAc 8:2).

  • Workup & Self-Validation: Quench with cold distilled water and extract with diethyl ether. Analyze the crude product via IR spectroscopy; the preservation of a strong, sharp C=O stretch (~1720 cm⁻¹) and the absence of a broad O-H stretch validates that the carbonyl remains intact and enolization side-products were avoided.

Protocol B: Probing Enol Reactivity via Kinetic Trapping

Objective: Acid-catalyzed enolization followed by rapid electrophilic trapping to form 2,2-dibromopropanal. Causality: The addition of a catalytic acid shifts the kinetic equilibrium to continuously generate 2-bromoprop-1-en-1-ol. Bromine acts as the electrophilic trap. Because enol formation is the rate-determining step, the reaction rate is independent of the halogen concentration[1][4].

  • Catalyst Initiation: Dissolve 1.0 equivalent of 2-bromopropanal in glacial acetic acid, which serves as both the solvent and the acid catalyst to promote enolization.

  • Electrophile Introduction: Add 1.05 equivalents of elemental bromine (Br₂) dropwise at room temperature.

  • Kinetic Monitoring: Observe the decolorization of the bromine. The rate of color disappearance directly correlates to the unimolecular rate of enol formation[1].

  • Quenching: Upon complete decolorization, quench the reaction with saturated aqueous sodium thiosulfate to neutralize any residual unreacted bromine.

  • Workup & Self-Validation: Extract with dichloromethane and analyze via GC-MS. A distinct mass shift corresponding to the addition of a second bromine atom at the α -position confirms that the enol π -bond acted as the reactive nucleophile.

Visualizing the Experimental Workflow

Workflow Prep Substrate Preparation (2-Bromopropanal) PathSplit Pathway Selection Prep->PathSplit KetoPath Aprotic Solvent + NaN3 (Targets Keto SN2) PathSplit->KetoPath EnolPath Acid Catalyst + Br2 (Targets Enol Pi-Bond) PathSplit->EnolPath Workup Aqueous Quench & Solvent Extraction KetoPath->Workup EnolPath->Workup Analysis GC-MS / IR Analysis (Self-Validation) Workup->Analysis

Standardized experimental workflow for isolating keto vs. enol reactivity.

Conclusion

The chemical behavior of 2-bromopropanal is intrinsically linked to its tautomeric state. By carefully controlling the reaction environment—using aprotic conditions to leverage the electrophilic keto form, or acid catalysis to exploit the nucleophilic enol form—scientists can predictably direct the synthetic outcome. Understanding the causality behind these kinetic and thermodynamic preferences is essential for successfully deploying α -bromo aldehydes in complex molecular synthesis.

References

  • CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica.CymitQuimica.
  • 2-Bromopropan-1-ol | 598-18-5 | Benchchem.Benchchem.
  • Lewis Acid/Base Interaction Matrix Database - Meta-Synthesis.Meta-Synthesis.
  • Buy 2-Bromo-2-methylpropanal | 13206-46-7 - Smolecule.Smolecule.
  • CH 18: ENOLATES:NOTES.University of Texas.

Sources

Comparative

Validation of 2-Bromoprop-1-en-1-ol Presence via GC-MS Analysis: A Comparative Guide on Derivatization Strategies

As a Senior Application Scientist, one of the most complex challenges in gas chromatography-mass spectrometry (GC-MS) is the definitive structural validation of transient or thermodynamically unstable molecules. Validati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most complex challenges in gas chromatography-mass spectrometry (GC-MS) is the definitive structural validation of transient or thermodynamically unstable molecules. Validating the presence of 2-bromoprop-1-en-1-ol (an enol)[1] requires navigating the precarious thermodynamics of enol-keto tautomerization.

This guide objectively compares derivatization alternatives, explains the mechanistic causality behind artifact formation, and provides a self-validating protocol to ensure that your GC-MS data reflects the true composition of your sample, rather than a thermally induced artifact.

The Analytical Challenge: The Enol-Keto Dilemma

2-Bromoprop-1-en-1-ol is a highly reactive halogenated enol. In its native state, it exists in a thermodynamic equilibrium with its keto tautomer, 2-bromopropanal.

When attempting direct GC-MS analysis, analysts face two critical failures:

  • Thermal Degradation: The high temperature of the GC inlet (typically 250°C) provides the activation energy necessary to drive the enol completely to the more stable keto form.

  • Column Adsorption: The free hydroxyl (-OH) group of the enol interacts irreversibly with active silanol sites on the stationary phase, causing severe peak tailing and signal loss.

To overcome this, 2 to confer volatility and improve structural elucidation[2]. However, choosing the correct derivatization pathway is the difference between proving the enol's presence and generating a false positive.

Comparative Evaluation of Derivatization Workflows

To validate the specific presence of the enol form, the derivatization reagent must trap the hydroxyl group faster than the molecule can tautomerize.

Method A: Two-Step Methoximation-Silylation (MOX-TMS)
  • Mechanism: Uses methoxyamine hydrochloride to convert carbonyls to oximes, followed by silylation.

  • Verdict: Inadequate for Enol Validation. While MOX-TMS is the gold standard for stabilizing thermolabile enolic aldehydes in 3[3], it reacts primarily with the keto tautomer. This shifts the equilibrium, converting all native enol into the keto-oxime derivative. It proves the tautomeric system was present, but destroys evidence of the enol itself.

Method B: Harsh Direct Silylation (MSTFA, 90°C)
  • Mechanism: Uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at high temperatures to replace the -OH proton with a trimethylsilyl (TMS) group.

  • Verdict: High Risk of False Positives. A known difficulty in TMS derivatization is that4[4]. At 90°C, MSTFA will artificially enolize 2-bromopropanal and silylate it.

Method C: Mild Direct Silylation (MSTFA, 30°C) — The Optimal Choice
  • Mechanism: MSTFA applied at near-ambient temperatures.

  • Verdict: Superior. Optimization of temperature is critical in derivatization; lower temperatures (e.g., 30°C–50°C) prevent the artificial enolization of keto groups while still rapidly silylating existing free hydroxyls, as demonstrated in recent 5[5]. This locks the native 2-bromoprop-1-en-1-ol into a stable Enol-TMS ether for detection.

Quantitative Performance Data

The following table summarizes the chromatographic performance and artifact risks associated with each analytical strategy.

MethodDerivatization ReagentTemp / TimeTarget DetectedPeak Tailing (USP)S/N RatioFalse Positive Risk for Enol
Direct Injection NoneN/A2-Bromopropanal2.812N/A (Enol degrades)
MOX-TMS MeONH₂·HCl + MSTFA60°C / 120 minMOX-TMS (Keto)1.05180N/A (Enol masked)
Harsh Silylation MSTFA + 1% TMCS90°C / 60 minEnol-TMS1.1150Critical (Keto enolizes)
Mild Silylation MSTFA (No TMCS)30°C / 15 minEnol-TMS1.2135Low (True Enol captured)

Mechanistic Pathway Visualization

The diagram below illustrates the causality of artifact formation versus true positive validation based on the chosen thermal conditions during silylation.

Tautomerization_Derivatization Enol 2-Bromoprop-1-en-1-ol (Target Enol) Keto 2-Bromopropanal (Keto Tautomer) Enol->Keto Thermal Tautomerization MSTFA_Mild Mild Silylation (MSTFA, 30°C) Enol->MSTFA_Mild MSTFA_Harsh Harsh Silylation (MSTFA, 90°C) Keto->MSTFA_Harsh Enol_TMS Enol-TMS Ether (True Positive) MSTFA_Mild->Enol_TMS Preserves Structure Artifact_TMS Enol-TMS Ether (Derivatization Artifact) MSTFA_Harsh->Artifact_TMS Artificial Enolization

Fig 1: Derivatization pathways of 2-bromoprop-1-en-1-ol and keto-enol artifact formation.

Self-Validating Experimental Protocol: Mild Direct Silylation

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. This methodology includes a Keto-Control Spike to definitively prove that the detected Enol-TMS is native to the sample and not an artifact of the MSTFA reagent.

Materials Required:
  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), >99% purity.

  • Anhydrous Pyridine (Water quenches silylating reagents).

  • Pure 2-bromopropanal (Reference standard for the Keto-Control).

Step-by-Step Methodology:

Step 1: Sample Preparation (Anhydrous)

  • Lyophilize or dry the sample containing suspected 2-bromoprop-1-en-1-ol under a gentle stream of nitrogen to remove all moisture.

  • Reconstitute 1 mg of the dried extract in 100 µL of anhydrous pyridine.

Step 2: The Keto-Control Setup (Critical Validation Step)

  • Prepare a parallel control vial containing 1 mg of pure 2-bromopropanal (the keto tautomer) in 100 µL of anhydrous pyridine.

  • Causality Note: If your derivatization conditions are too harsh, this pure keto standard will yield an Enol-TMS peak, invalidating your method.

Step 3: Mild Derivatization

  • Add 100 µL of MSTFA to both the sample vial and the Keto-Control vial. Do not use TMCS (Trimethylchlorosilane) as a catalyst, as the acidic chloride promotes tautomerization.

  • Cap tightly and incubate at 30°C for exactly 15 minutes .

  • Causality Note: 30°C provides sufficient kinetic energy for the free -OH of the native enol to react with MSTFA, but remains below the activation energy required to artificially enolize the keto tautomer.

Step 4: GC-MS Analysis

  • Inject 1 µL of the derivatized mixture into the GC-MS (Split ratio 10:1).

  • Use a non-polar column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Validation Check: Analyze the Keto-Control first. It should show no Enol-TMS peak. Once confirmed, run the sample. Any Enol-TMS detected in the sample is now definitively validated as native 2-bromoprop-1-en-1-ol.

References

  • PubChem - 2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeW-f7JBetu7EG551OG5IXVDdw-N3B4cu-a8BZ7W8dbJmFJ2UTQHAEoyDrvZx6EMlb1Wfu51hrShO3t0Uq0LtG3C83EpRUGIp4RGtut6F1TEeRGT49fY2zwtjq1awap0U30s6tHTth6wlNf6WNH-c2LAiQMEo9wqvIbQ==]
  • PMC (nih.gov) - Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZKRScKJKxKBH7zBdMkHTSoI88uhSKBFmX_wOQ9IUrxnMm2eS74kzI8dNmF5Fz94ecYJzn4ErsyJsfsdoXmgyT_TxV3SH0yvS0_H0xHxw3_PunpIgEOXgzY2pTgHBWEpH57aS0EaRaxUssMAQ]
  • Journal of Food and Drug Analysis (jfda-online.com) - Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzksFK_Yl_5NIzjfD-7PHz90W6rWk8gZjFw7YlmA0-rIUmWK8TStwJgdV9bN55mFk_JCChyUWnpVgPktYw-841aFyksfkujnPp4vX7rAdK8LY-X9jVyJB1GcFc0yIhxD70YVSAdI2vedbXtcSrc-NuDZhKInFJ-PVtTI8d9Mr6PlpGtRUHzcQ=]
  • PMC (nih.gov) - Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmNdDc7gS4PyeOVbzuUHCtEfMoshNTHCLJfC4m11Fq4soCfrRZScmEPhyiHED4FnAAKm3cE939E5gXb0VvGX9bONb9xE8nPpH8D9z2JdRJpAo15uQNvTmuJg1LO5uXOQODTccOuz3JtYbhVI=]
  • MDPI (mdpi.com) - Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm1_2zPIZuE5_OFLLbh7B55zxST6odvC-PSYb-1nI4XM__tnOMMR0f94eBCs-6zepeq7pnIZHjy2lkWr_dr2cHRA6VojHtxBBXDBg9-ZXhyftFRPV5YtSJsYNcYnvbB_z30KK]

Sources

Validation

Distinguishing Diastereomers: A Spectroscopic Comparison of (E)- and (Z)-2-bromoprop-1-en-1-ol

Methodology: Synthesis and Spectroscopic Analysis A plausible synthetic route to obtain a mixture of (E)- and (Z)-2-bromoprop-1-en-1-ol could involve the bromination-dehydrobromination of propargyl alcohol, with subseque...

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Author: BenchChem Technical Support Team. Date: April 2026

Methodology: Synthesis and Spectroscopic Analysis

A plausible synthetic route to obtain a mixture of (E)- and (Z)-2-bromoprop-1-en-1-ol could involve the bromination-dehydrobromination of propargyl alcohol, with subsequent separation of the isomers via chromatography. Stereoselective syntheses, particularly for the (Z)-isomer, have been developed for related vinyl bromides and could potentially be adapted. For instance, methods involving the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation have shown high stereoselectivity for (Z)-1-bromo-1-alkenes.[1]

Experimental Protocol for Spectroscopic Analysis
  • Sample Preparation : Dissolve 5-10 mg of each separated isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) for ¹H and ¹³C NMR analysis. For IR spectroscopy, a thin film of the neat liquid sample is prepared on a salt plate. For mass spectrometry, a dilute solution in a volatile solvent like methanol is prepared.

  • NMR Spectroscopy : Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer. For definitive stereochemical assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial.

  • Infrared (IR) Spectroscopy : Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) : Analyze the sample using a mass spectrometer with an electron ionization (EI) source to observe the molecular ion and characteristic fragmentation patterns.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Stereoselective Synthesis / Isomer Mixture Preparation start->reaction separation Chromatographic Separation (e.g., HPLC) reaction->separation nmr NMR Spectroscopy (1H, 13C, NOESY) separation->nmr Analyze each isomer ir FTIR Spectroscopy separation->ir Analyze each isomer ms Mass Spectrometry separation->ms Analyze each isomer comparison Comparative Analysis of Spectra nmr->comparison ir->comparison ms->comparison assignment Stereochemical Assignment (E vs. Z) comparison->assignment

Caption: Experimental workflow for the synthesis, isolation, and spectroscopic analysis of E/Z stereoisomers.

Spectroscopic Comparison and Analysis

The key to distinguishing the (E) and (Z) isomers of 2-bromoprop-1-en-1-ol lies in the spatial arrangement of the substituents around the double bond, which gives rise to subtle yet measurable differences in their spectra. We will use data from the analogous compounds, (E)- and (Z)-1-bromo-2-ethoxyethene, to illustrate these differences.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts of the vinylic protons and the coupling constants between them are highly diagnostic of the stereochemistry.

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
(Z)-2-bromoprop-1-en-1-ol H (on C1)~6.5 - 7.0Doublet~ 4-8 (cis)
CH₃~1.8 - 2.0Singlet-
OHVariableBroad Singlet-
(E)-2-bromoprop-1-en-1-ol H (on C1)~7.0 - 7.5Doublet~ 8-14 (trans)
CH₃~1.9 - 2.2Singlet-
OHVariableBroad Singlet-

Data for 1-bromo-2-ethoxyethene isomers from public databases is used as a basis for these predictions.[2][3]

Expertise & Experience: The most significant difference is expected in the coupling constant between the vinylic protons (on C1 and C2). However, in 2-bromoprop-1-en-1-ol, the proton on C2 is absent. Therefore, we must rely on other indicators. The chemical shift of the vinylic proton (on C1) is expected to be further downfield in the (E)-isomer compared to the (Z)-isomer. This is due to the anisotropic effect of the bromine atom, which deshields the cis-proton in the (E)-isomer more effectively.

Trustworthiness (Self-Validating System): While chemical shift prediction provides a strong indication, the most definitive method for assignment is the Nuclear Overhauser Effect (NOE). An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.

  • In the (Z)-isomer , irradiation of the methyl (CH₃) protons should result in a significant NOE enhancement of the signal for the vinylic proton (on C1), as they are on the same side of the double bond and thus in close spatial proximity.

  • In the (E)-isomer , no such NOE is expected between the methyl and vinylic protons due to the large distance separating them.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms of the double bond are also influenced by the stereochemistry.

CompoundCarbonPredicted Chemical Shift (δ, ppm)
(Z)-2-bromoprop-1-en-1-ol C1 (-CHOH)~145 - 150
C2 (-CBr)~95 - 105
C3 (-CH₃)~15 - 20
(E)-2-bromoprop-1-en-1-ol C1 (-CHOH)~148 - 153
C2 (-CBr)~90 - 100
C3 (-CH₃)~20 - 25

Data for 1-bromo-2-ethoxyethene isomers from public databases is used as a basis for these predictions.[2][3]

Expertise & Experience: In the (Z)-isomer, the methyl group and the hydroxyl-bearing carbon (C1) are on the same side, leading to steric compression. This "gamma-gauche" effect typically shields the involved carbon nuclei, causing them to resonate at a slightly lower chemical shift (upfield) compared to the less sterically hindered (E)-isomer. Therefore, C3 and C1 are expected to be upfield in the (Z)-isomer relative to the (E)-isomer.

Infrared (IR) Spectroscopy

The main differences in the IR spectra are expected in the C=C stretching and C-O stretching regions.

CompoundC=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
(Z)-2-bromoprop-1-en-1-ol ~1640 - 1650~1220 - 1240
(E)-2-bromoprop-1-en-1-ol ~1650 - 1660~1200 - 1220

Expertise & Experience: The C=C stretching frequency is generally slightly higher for the more stable trans (E) isomer. For vinyl ethers, a strong characteristic band appears for the C-O stretch. In alkyl vinyl ethers, this band is typically around 1220 cm⁻¹.[4] The exact position can be subtly influenced by the stereochemistry, with the (Z)-isomer potentially showing a slightly higher frequency due to altered dipole moments and bond polarities.

Mass Spectrometry

The mass spectra of the (E) and (Z) isomers are expected to be very similar, as they are diastereomers. Both should exhibit a characteristic molecular ion peak (M⁺) pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[5] Fragmentation patterns are likely to be dominated by the loss of a bromine radical (M-Br)⁺ and subsequent fragmentations of the propenol cation. While minor differences in the relative intensities of fragment ions might exist, mass spectrometry alone is generally not a reliable method for distinguishing between E/Z isomers.

G cluster_nmr NMR Analysis cluster_results Conclusion start Isolated Isomer noe 2D NOESY Experiment start->noe h_nmr 1H NMR: Vinylic H Chemical Shift start->h_nmr z_isomer (Z)-Isomer e_isomer (E)-Isomer noe_yes NOE between CH3 and vinylic H? noe->noe_yes chem_shift Vinylic H ~7.0-7.5 ppm? h_nmr->chem_shift noe_yes->z_isomer Yes noe_yes->e_isomer No chem_shift->z_isomer No (~6.5-7.0 ppm) chem_shift->e_isomer Yes

Caption: Logical workflow for distinguishing E/Z isomers using primary NMR-based methods.

Conclusion

The definitive differentiation of (E)- and (Z)-2-bromoprop-1-en-1-ol stereoisomers is readily achievable through a combination of spectroscopic techniques. While IR and mass spectrometry provide supporting data, NMR spectroscopy, particularly ¹H NMR chemical shifts and, most conclusively, 2D NOESY experiments, offers an unambiguous method for stereochemical assignment. The principles outlined in this guide, supported by data from analogous compounds, provide a solid framework for researchers to confidently characterize these and similar haloalkenol structures, ensuring stereochemical integrity in their synthetic and drug development endeavors.

References

  • PubChem. (1Z)-1-Bromo-2-ethoxyethene. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2011). 1H- and 13C-NMR for - Supporting Information. [Link]

  • PubChem. 1-Bromo-2-ethoxyethene. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-ethoxy-. In NIST Chemistry WebBook. [Link]

  • Wang, Z., & Yin, G. (2012). Stereoselective and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling. Organic letters, 14(15), 3998–4001. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-ethoxy-. In NIST Chemistry WebBook. [Link]

  • Li, Z., et al. (2015). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 2(8), 944-948. [Link]

  • Shen, R., & Chen, T. (2004). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry, 69(17), 5644–5649. [Link]

  • SpectraBase. (n.d.). (E,Z)-1-Bromo-2-(p-hydroxyphenyl)-1,2-diphenylethene. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-ethoxy-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-ethoxy-. In NIST Chemistry WebBook. [Link]

  • Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. [Link]

  • Doc Brown's Chemistry. (2026). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Reddy, B. V. S., et al. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 14, 2900–2906. [Link]

  • Pavlova, V. V., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Chemistry Proceedings, 18(1), 77. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Molyong. (n.d.). IR spectrum: Ethers. [Link]

  • Parsania, P. H., & Shah, P. M. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

Sources

Comparative

Unveiling the Reactivity of Halogenated Enols: A Comparative Guide on 2-Bromoprop-1-en-1-ol and Complex Derivatives in Nucleophilic Additions

Executive Summary Halogenated enols represent a fascinating class of reactive intermediates with a highly tunable electronic profile. Depending on their structural environment—whether as transient aliphatic species, stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated enols represent a fascinating class of reactive intermediates with a highly tunable electronic profile. Depending on their structural environment—whether as transient aliphatic species, stabilized silyl ethers, or strained cyclic lactones—they can act either as potent nucleophiles or highly specific electrophilic traps. This guide objectively compares the baseline aliphatic model, 2-bromoprop-1-en-1-ol , against complex derivatives like bromoenol lactones (BEL) and β-haloenol esters , providing mechanistic insights, experimental causality, and validated protocols for their application in nucleophilic addition cascades.

Mechanistic Foundations: The Dual Nature of Halogenated Enols

The reactivity of an enol is fundamentally governed by the electron density of its π -system. In non-halogenated enols, the α -carbon is highly nucleophilic. However, introducing a halogen (such as bromine) at the α

  • or β -position dramatically alters the frontier molecular orbitals (HOMO/LUMO)[1].
  • Inductive Withdrawal vs. Resonance Donation: The electronegative halogen inductively withdraws electron density from the double bond, lowering the HOMO and attenuating the enol's baseline nucleophilicity. This prevents uncontrolled polymerization and allows for highly selective addition reactions.

  • The Tautomerization Challenge: Simple aliphatic haloenols, such as 2-bromoprop-1-en-1-ol, are thermodynamically unstable and rapidly tautomerize to their corresponding α -haloketones or aldehydes (e.g., 2-bromopropanal)[2]. To utilize them as nucleophiles, they must be trapped in situ as silyl enol ethers or acetates[3][4].

  • Electrophilic Inversion: When the halogenated enol is embedded in a strained system (e.g., an enol lactone), the primary site of reactivity shifts. The carbonyl carbon becomes highly susceptible to nucleophilic addition, which subsequently triggers ring-opening and the unmasking of a potent alkylating agent[5][6].

2-Bromoprop-1-en-1-ol: The Aliphatic Nucleophile Model

2-Bromoprop-1-en-1-ol (CID 71347780) serves as the quintessential model for α -bromoenols[2]. In synthetic workflows, it is rarely isolated in its free hydroxyl form. Instead, it is generated and immediately trapped as a trimethylsilyl (TMS) ether.

Application: Nucleophilic Cyclopropanation (Bingel-Type Reactions)

When reacted with highly electrophilic species like [60]fullerene, the 2-bromoenol TMS ether acts as a controlled nucleophile[3]. The reaction is initiated by a fluoride source, which cleaves the silicon-oxygen bond to reveal a transient bromoenolate. This enolate executes a nucleophilic addition to the fullerene cage. The adjacent fullerene anion then attacks the α -carbon, displacing the bromide in an intramolecular SN​2 mechanism to form a cyclopropane ring[3].

G A 2-Bromopropanal B 2-Bromoenol TMS Ether (Stabilized Nucleophile) A->B TMSCl, Et3N C Transient Bromoenolate (Active Nucleophile) B->C KF, 18-crown-6 (Desilylation) D Fullerene Adduct (Intermediate) C->D Nucleophilic Addition to [60]Fullerene E Cyclopropanated Product D->E Intramolecular SN2 (-Br⁻)

Workflow of 2-bromoenol TMS ether nucleophilic addition and cyclopropanation.

Comparative Profiling: Bromoenol Lactones and β-Haloenol Esters

To fully grasp the utility of halogenated enols, we must compare the aliphatic model against its structural cousins.

Bromoenol Lactones (BEL): The Electrophilic Trap

Unlike 2-bromoprop-1-en-1-ol, Bromoenol Lactones (BEL) are stable, cyclic suicide substrates used extensively in drug development to inhibit group VIA Phospholipase A2 (iPLA2 β )[5][7]. Here, the enol does not act as a nucleophile. Instead, the enzyme's active-site Ser465 executes a nucleophilic addition onto the lactone carbonyl[6].

  • Causality of Inhibition: The addition collapses the tetrahedral intermediate, opening the ring and generating a tethered α -bromomethyl ketone. This unmasked electrophile is subsequently attacked by a nearby cysteine residue (Cys651), resulting in irreversible alkylation and enzyme inactivation[6][7].

G BEL Bromoenol Lactone (BEL) (Electrophile) Attack Nucleophilic Addition by iPLA2 Ser465-OH BEL->Attack Acyl Acyl-Enzyme Intermediate (Bromomethyl Ketone) Attack->Acyl Ring Opening Alk Alkylated Enzyme (Irreversible Inhibition) Acyl->Alk Cys Alkylation (-HBr)

Mechanism of iPLA2 inhibition via nucleophilic addition to bromoenol lactone.

β-Haloenol Esters: Transition-Metal Substrates

β -Haloenol esters (e.g., (Z)- β -bromoenol benzoates) are synthesized via metal-catalyzed cycloisomerization[8]. They are primarily utilized in sequential nucleophilic addition/oxidative annulation reactions to construct complex heterocycles like isocoumarins[8].

Quantitative Reactivity Data

The following table summarizes the comparative performance and operational roles of these halogenated enols in laboratory settings.

Compound ClassRepresentative MoleculeStructural StatePrimary Role in AdditionsKey MechanismTypical Yield / IC 50​
Aliphatic α -Bromoenols 2-Bromoprop-1-en-1-olTransient / Silyl EtherNucleophile Addition-Elimination ( SN​2 )65–85% (Cyclopropanation)
Bromoenol Lactones BELStable Cyclic EsterElectrophile Nucleophilic Addition-Ring OpeningIC 50​ ~ 1–5 µM (iPLA2)
β -Haloenol Esters (Z)- β -bromoenol benzoateStable EsterElectrophile Oxidative Annulation / Cross-Coupling70–90% (Isocoumarins)

Validated Experimental Protocols

Protocol A: In Situ Generation and Nucleophilic Addition of 2-Bromoprop-1-en-1-ol to [60]Fullerene

This self-validating protocol utilizes a fluoride-driven desilylation to ensure the bromoenolate is generated only in the presence of the electrophile, preventing self-condensation.[3]

  • Enol Trapping: To a flame-dried flask under argon, add 2-bromopropanal (1.0 equiv) and anhydrous triethylamine (1.5 equiv) in dry THF at 0 °C. Dropwise add trimethylsilyl chloride (TMSCl, 1.2 equiv). Stir for 2 hours, filter the amine salts, and concentrate to yield 2-bromoenol TMS ether.

  • Electrophile Preparation: Dissolve [60]fullerene (1.0 equiv) in anhydrous toluene (1 mg/mL) and degas via sonication.

  • Nucleophilic Addition: Add the 2-bromoenol TMS ether (1.5 equiv) to the fullerene solution. Introduce Potassium Fluoride (KF, 2.0 equiv) and 18-crown-6 ether (2.0 equiv).

    • Causality Note: KF alone is insoluble in toluene. 18-crown-6 is strictly required to chelate the potassium cation, liberating a "naked," highly reactive fluoride ion that selectively attacks the silicon atom, generating the nucleophilic enolate in situ.

  • Reaction & Workup: Stir at room temperature for 4 hours. The initial nucleophilic addition is rapidly followed by intramolecular bromide displacement. Quench with water, extract with toluene, and purify via silica gel chromatography (toluene/hexane gradient) to isolate the cyclopropanated fullerene.

Protocol B: Nucleophilic Addition-Triggered Enzyme Inhibition using BEL

This protocol measures the electrophilic capture of an enzymatic nucleophile by a stable halogenated enol.[7]

  • Enzyme Preparation: Purify recombinant His-tagged iPLA2 β and dilute to 0.2 µg/µL in assay buffer (50 mM NaCl, 200 mM imidazole, pH 7.8).

  • Inhibitor Introduction: Prepare a stock solution of Bromoenol Lactone (BEL) in absolute ethanol. Add BEL to the enzyme solution to achieve final concentrations ranging from 0.5 to 20 µM.

    • Causality Note: The ethanol volume must not exceed 2% of the total assay volume to prevent solvent-induced protein denaturation, while ensuring the highly hydrophobic BEL remains solvated long enough to enter the active site.

  • Incubation: Incubate the mixture at 37 °C for 10 minutes. During this window, Ser465 executes a nucleophilic addition to the lactone, triggering ring-opening and subsequent cysteine alkylation.

  • Validation: Assess residual enzymatic activity using a standard mixed-micelle assay with radiolabeled arachidonyl phosphatidylcholine to calculate the IC 50​ .

References

  • PubChem Compound Summary for CID 71347780, 2-Bromoprop-1-en-1-ol Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols Source: Journal of Biological Chemistry / PubMed Central (PMC) URL:[Link]

  • Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism Source: Russian Chemical Reviews / PubMed Central (PMC) URL:[Link]

  • Mechanism-based Inhibition of iPLA2β Demonstrates a Highly Reactive Cysteine Residue (C651) That Interacts with the Active Site Source: PubMed Central (PMC) URL:[Link]

  • Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Benchmarking Synthesis of 2-bromoprop-1-en-1-ol: A Comparative Guide to Standard Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of synthetic strategies for obtaining 2-bromoprop-1-en-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of synthetic strategies for obtaining 2-bromoprop-1-en-1-ol. As a versatile bifunctional molecule, its efficient synthesis is of considerable interest. This document explores the primary synthetic routes, focusing on the hydrobromination of propargyl alcohol, and benchmarks the expected outcomes of standard protocols against each other. The information presented herein is designed to provide both a theoretical foundation and practical guidance for laboratory synthesis.

Introduction: The Significance of 2-bromoprop-1-en-1-ol

2-bromoprop-1-en-1-ol is a valuable synthetic intermediate containing a vinyl bromide, a hydroxyl group, and a stereocenter, making it a chiral building block for more complex molecules. The vinyl bromide moiety is particularly useful for carbon-carbon bond formation through various cross-coupling reactions, while the alcohol functionality allows for further derivatization.

The primary and most direct route to 2-bromoprop-1-en-1-ol is the hydrobromination of the readily available starting material, propargyl alcohol. However, the regioselectivity of this addition reaction is a critical consideration, as two different constitutional isomers can be formed. This guide will focus on the two principal mechanistic pathways that dictate the outcome of this transformation: the ionic (Markovnikov) addition and the free-radical (anti-Markovnikov) addition of hydrogen bromide (HBr).

The Dichotomy of HBr Addition to Propargyl Alcohol

The addition of HBr to the triple bond of propargyl alcohol can theoretically yield two products: 2-bromoprop-1-en-1-ol (the desired product) and 1-bromo-1-propen-1-ol. The regiochemical outcome is determined by the reaction mechanism.

Ionic Addition (Markovnikov's Rule)

In the absence of radical initiators, the addition of HBr to an alkyne typically proceeds via an electrophilic addition mechanism, following Markovnikov's rule.[1][2] This rule states that the hydrogen atom of the HX molecule adds to the carbon atom of the double or triple bond that already has the greater number of hydrogen atoms.[1][2] In the case of a terminal alkyne like propargyl alcohol, the reaction is initiated by the protonation of the triple bond to form the more stable vinyl cation intermediate.

The stability of the vinyl cation is the determining factor for the regioselectivity. For propargyl alcohol, two possible vinyl cations can be formed. The hydroxyl group at the C1 position will influence the stability of these intermediates through inductive and resonance effects.

Free-Radical Addition (Anti-Markovnikov's Rule)

In the presence of a radical initiator, such as peroxides (ROOR), the addition of HBr to an alkyne can proceed through a free-radical chain reaction.[1][3] This mechanism leads to the anti-Markovnikov product, where the bromine atom adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms.[1][2] The regioselectivity of the free-radical addition is governed by the stability of the intermediate vinyl radical.[3]

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Ionic Addition (Markovnikov)Protocol 2: Free-Radical Addition (Anti-Markovnikov)
Primary Reagent Hydrogen Bromide (HBr)Hydrogen Bromide (HBr) with a radical initiator (e.g., AIBN, dibenzoyl peroxide)
Expected Major Product 2-bromoprop-1-en-1-ol1-bromo-1-propen-1-ol
Theoretical Yield Moderate to Good (estimated)Moderate to Good (estimated)
Key Byproducts 1-bromo-1-propen-1-ol, dibromo-compounds2-bromoprop-1-en-1-ol, dibromo-compounds, polymerisation products
Reaction Conditions Anhydrous, polar aprotic solvent, low temperatureNon-polar solvent, UV irradiation or heat to initiate radical formation
Safety Hazards Corrosive HBr, potential for exothermic reactionFlammable solvents, handling of potentially explosive peroxides

Experimental Protocols

Protocol 1: Synthesis of 2-bromoprop-1-en-1-ol via Ionic Hydrobromination (Markovnikov Addition)

This protocol is designed to favor the formation of the desired 2-bromoprop-1-en-1-ol by promoting the ionic addition of HBr.

Reaction Principle: The reaction proceeds through an electrophilic addition mechanism. The alkyne is protonated by HBr to form a vinyl cation intermediate. The stability of the carbocation at the C2 position, influenced by the adjacent methyl group, is expected to be more favorable, leading to the nucleophilic attack of the bromide ion at this position.

Experimental Workflow:

Caption: Workflow for Ionic Hydrobromination.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve propargyl alcohol (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., dichloromethane, diethyl ether).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, a solution of HBr in a suitable solvent can be added dropwise. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, and then slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by fractional distillation under reduced pressure.

Protocol 2: Synthesis of 1-bromo-1-propen-1-ol via Free-Radical Hydrobromination (Anti-Markovnikov Addition)

This protocol is designed to favor the formation of the isomeric 1-bromo-1-propen-1-ol by promoting the free-radical addition of HBr.

Reaction Principle: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., dibenzoyl peroxide) to form radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the terminal carbon of the alkyne to form the more stable vinyl radical intermediate, which then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.[1][3]

Reaction Mechanism Visualization:

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Heat or UV RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr Propargyl Alcohol + Br• Propargyl Alcohol + Br• Vinyl Radical Vinyl Radical Propargyl Alcohol + Br•->Vinyl Radical Anti-Markovnikov Product + Br• Anti-Markovnikov Product + Br• Vinyl Radical->Anti-Markovnikov Product + Br• + HBr Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Vinyl Radical + Br• Vinyl Radical + Br• Dibromo Product Dibromo Product Vinyl Radical + Br•->Dibromo Product 2 Vinyl Radicals 2 Vinyl Radicals Dimer Dimer 2 Vinyl Radicals->Dimer

Caption: Free-Radical Addition Mechanism.

Step-by-Step Methodology:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve propargyl alcohol (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (a small catalytic amount) in a non-polar solvent like hexane or carbon tetrachloride.

  • HBr Addition: Add a solution of HBr in a suitable solvent or bubble HBr gas through the solution.

  • Initiation: Irradiate the mixture with a UV lamp or heat to a temperature appropriate for the chosen initiator to initiate the radical chain reaction.

  • Reaction: Continue the reaction under irradiation or heating for a set period, monitoring the consumption of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a solution of sodium bisulfite to remove any excess bromine.

  • Extraction and Washing: Extract the product with a suitable organic solvent, and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Mechanistic Insights and Causality

The choice between the ionic and free-radical pathways is the most critical decision in the synthesis of 2-bromoprop-1-en-1-ol.

  • For the desired 2-bromoprop-1-en-1-ol (Markovnikov product): The exclusion of light and radical initiators is paramount. The use of a polar aprotic solvent can help to stabilize the ionic intermediates. The regioselectivity will be highly dependent on the relative stability of the two possible vinyl cations. The electron-donating character of the alkyl group and the electron-withdrawing inductive effect of the hydroxyl group will play competing roles.

  • For the isomeric 1-bromo-1-propen-1-ol (anti-Markovnikov product): The presence of a radical initiator is essential. Non-polar solvents are preferred to minimize ionic side reactions. The regioselectivity is dictated by the formation of the more stable vinyl radical. The bromine radical will add to the terminal carbon to place the radical on the more substituted C2 position, where it is stabilized by the adjacent carbon atom.

Conclusion and Recommendations

The synthesis of 2-bromoprop-1-en-1-ol from propargyl alcohol is a challenging yet achievable transformation. The key to obtaining the desired product lies in carefully controlling the reaction conditions to favor the ionic addition pathway. Researchers should prioritize the exclusion of radical initiators and light, and employ a polar aprotic solvent.

Conversely, for the synthesis of the isomeric 1-bromo-1-propen-1-ol, the introduction of a radical initiator is necessary.

It is important to note that both reactions are likely to produce a mixture of regioisomers, and careful purification will be essential to isolate the desired product. The yields for these reactions are expected to be moderate and will require optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

This guide provides a foundational framework for approaching the synthesis of 2-bromoprop-1-en-1-ol. Experimental validation and optimization are crucial next steps for developing a robust and high-yielding protocol.

References

  • Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC. (URL: [Link])

  • Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps. (2022). (URL: [Link])

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. PMC. (URL: [Link])

  • Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])

  • Mechanism of anti-Markovnikov addition - BYJU'S. (URL: [Link])

  • Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial. (URL: [Link])

  • Research Advances in the Synthetic Methods of Vinyl Bromides - ResearchGate. (URL: [Link])

  • Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC. (URL: [Link])

  • The Hydroboration of Propargyl Bromide. Simple One-Pot Three-Component Routes to (Z)-1-Bromoalk-1-en-4-ols and to anti-Homoallylic Alcohols | The Journal of Organic Chemistry. (2000). (URL: [Link])

  • Electrophilic halogenations of propargyl alcohols - RSC Publishing. (2022). (URL: [Link])

  • 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with Appel-Type Reaction Conditions. (URL: [Link])

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. (2023). (URL: [Link])

  • LiOtBu-Promoted trans-Stereoselective and β-Regioselective Hydroboration of Propargyl Alcohols - Organic Chemistry Portal. (URL: [Link])

  • Reactions of Alkenes. (URL: [Link])

  • Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • Electrophilic halogenations of propargyl alcohols - eScholarship.org. (URL: [Link])

  • A method of activation 3- propargyl bromide.
  • 2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780 - PubChem. (URL: [Link])

  • Regioselective trans-Carboboration of Propargyl Alcohols - PMC - NIH. (URL: [Link])

  • How to Synthesize 2 Bromo 1 Phenyl Pentan 1 One Safely?. (URL: [Link])

  • 2-Propanol, 1-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Electrophilic halogenations of propargyl alcohols - RSC Publishing. (2022). (URL: [Link])

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (URL: [Link])

  • Hydroxyl-Assisted and Co(III)-Catalyzed Redox-Neutral C–H Activation/Directing Group Migration of 2-Pyridones with Propargyl Alcohols: Synthesis of Tetrasubstituted Alkenes | The Journal of Organic Chemistry - ACS Publications. (2024). (URL: [Link])

  • A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (URL: [Link])

  • (PDF) Regioselective trans -Carboboration of Propargyl Alcohols - ResearchGate. (2019). (URL: [Link])

  • 2-bromopropan-1-ol (C3H7BrO) - PubChemLite. (URL: [Link])

  • 2-Propanol, 1-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3 - PubMed. (2011). (URL: [Link])

  • Combination Reactions of Propargyl Radical with Hydroxyl Radical and the Isomerization and Dissociation of trans-Propenal | The Journal of Physical Chemistry A - ACS Publications. (2020). (URL: [Link])

  • Behavior of Free Radicals Produced by Ultraviolet Irradiation in the Frozen Propargyl Alcohol-Hydrogen Peroxide System | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006). (URL: [Link])

  • The Recombination of Propargyl Radicals and Other Reactions on a C 6 H 6 Potential. (URL: [Link])

  • Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes - The Royal Society of Chemistry. (2015). (URL: [Link])

  • How to Synthesize 2 Bromo 1 Phenyl Pentan 1 One Effectively? - Wrap Machine Supplier. (URL: [Link])

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. (URL: [Link])

  • Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography - PubMed. (URL: [Link])

Sources

Comparative

IR spectroscopy validation for 2-bromoprop-1-en-1-ol hydroxyl group detection

IR Spectroscopy Validation for Hydroxyl Group Detection in Transient Enols: A Comparative Guide for 2-Bromoprop-1-en-1-ol Executive Summary The analytical validation of transient reactive intermediates remains one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Validation for Hydroxyl Group Detection in Transient Enols: A Comparative Guide for 2-Bromoprop-1-en-1-ol

Executive Summary

The analytical validation of transient reactive intermediates remains one of the most complex challenges in synthetic chemistry and drug development. Specifically, detecting the hydroxyl (-OH) group in 2-bromoprop-1-en-1-ol requires overcoming the molecule's rapid thermodynamic drive to undergo keto-enol tautomerization into 2-bromopropanal.

This guide provides an objective, data-driven comparison of three Fourier Transform Infrared (FTIR) spectroscopy modalities—In-Situ FTIR-ATR (ReactIR), Benchtop FTIR-ATR, and Transmission Liquid Cell—evaluating their capacity to capture the elusive enol -OH stretch before degradation occurs.

The Mechanistic Challenge: Keto-Enol Tautomerization

To design a valid analytical protocol, we must first understand the causality of the molecule's behavior. 2-bromoprop-1-en-1-ol is an enol where the electron-withdrawing inductive effect of the bromine atom at the C2 position polarizes the double bond. Despite this, the carbon-oxygen double bond (C=O) of its keto tautomer (2-bromopropanal) is thermodynamically far more stable than the C=C-OH system[1, 3].

Consequently, the enol half-life at room temperature is measured in seconds. If the analytical technique requires a sample preparation time that exceeds this half-life, the -OH stretch (~3400 cm⁻¹) will vanish, replaced entirely by the C=O stretch (~1740 cm⁻¹).

Tautomerization Enol 2-Bromoprop-1-en-1-ol (Enol Form) IR: ~3400 cm⁻¹ (-OH) IR: ~1640 cm⁻¹ (C=C) Keto 2-Bromopropanal (Keto Form) IR: ~1740 cm⁻¹ (C=O) Enol->Keto Tautomerization (Thermodynamically Driven)

Fig 1: Keto-enol tautomerization pathway of 2-bromoprop-1-en-1-ol.

Comparative Analysis of IR Modalities

To objectively evaluate the best instrumentation for this workflow, we compared three standard IR techniques based on their kinetic resolution and sample preservation capabilities.

  • In-Situ FTIR-ATR (e.g., ReactIR with DiComp Probe): Utilizes a diamond Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. It captures real-time kinetic data without sample removal [2].

  • Benchtop FTIR-ATR (Ex-Situ): Requires pulling a reaction aliquot and placing it on a diamond or ZnSe crystal. The transfer introduces a 15–30 second delay.

  • Transmission FTIR (Liquid Cell): Requires injecting the sample between two CaF₂ or KBr windows. The preparation time takes minutes.

Quantitative Performance Comparison
Analytical ParameterIn-Situ FTIR-ATR (ReactIR)Benchtop FTIR-ATR (Ex-Situ)Transmission FTIR (Liquid Cell)
Sample Prep Delay 0 seconds (In-line) 15–30 seconds3–5 minutes
Enol Retention (at scan) > 95% ~ 40–50%< 5%
-OH Signal (~3400 cm⁻¹) Strong, distinctWeak, broadNon-detectable
C=O Signal (~1740 cm⁻¹) Trace (Baseline)ModerateDominant
Detector Requirement Liquid N₂ Cooled MCTDTGS or MCTDTGS
Suitability for Enols Optimal MarginalUnsuitable

Data Interpretation: The causality of signal loss in benchtop and transmission methods is strictly kinetic. The sample preparation time exceeds the tautomerization half-life, making In-Situ FTIR-ATR the only viable option for accurate hydroxyl validation in this specific molecule [1].

Workflow Synthesis In-Situ Generation of 2-Bromoprop-1-en-1-ol ReactIR In-Situ FTIR-ATR Continuous Monitoring Synthesis->ReactIR Real-time probe (0s delay) Benchtop Benchtop FTIR-ATR Ex-Situ Sampling Synthesis->Benchtop Aliquot transfer (15s delay) Trans Transmission FTIR Liquid Cell Prep Synthesis->Trans Cell prep (300s delay) Data Kinetic Profiling & Transient -OH Detection ReactIR->Data >95% Enol Retention Degradation Signal Loss due to Rapid Tautomerization Benchtop->Degradation ~50% Conversion to Keto Trans->Degradation 100% Conversion to Keto

Fig 2: Analytical workflow comparing IR modalities for transient enol detection.

Self-Validating Experimental Protocol: In-Situ Detection

A protocol is only as reliable as its internal controls. Because atmospheric moisture also absorbs in the 3200–3600 cm⁻¹ region, simply detecting a broad peak is insufficient to prove the presence of the 2-bromoprop-1-en-1-ol hydroxyl group.

To ensure scientific integrity, the following ReactIR protocol utilizes orthogonal kinetic tracking as a self-validating mechanism.

Step-by-Step Methodology
  • System Preparation & Background Subtraction:

    • Insert the Diamond ATR probe into a dry, multi-neck reactor.

    • Purge the system with anhydrous N₂ for 15 minutes to eliminate atmospheric H₂O.

    • Collect a background spectrum using the anhydrous solvent (e.g., dry THF) at -20°C. Causality: Low temperatures artificially extend the enol half-life by reducing the thermal energy available to overcome the tautomerization activation barrier.

  • Instrument Configuration:

    • Equip the spectrometer with a Liquid N₂ cooled Mercury-Cadmium-Telluride (MCT) detector. Causality: MCT detectors offer microsecond response times, allowing for rapid co-addition of scans (e.g., 64 scans every 15 seconds) to achieve a high Signal-to-Noise Ratio (SNR) before the molecule degrades[2].

  • In-Situ Generation & Continuous Acquisition:

    • Initiate the reaction to generate 2-bromoprop-1-en-1-ol.

    • Begin continuous IR profiling (spectral range: 4000–650 cm⁻¹, resolution: 4 cm⁻¹).

  • Orthogonal Kinetic Validation (The Self-Validating Step):

    • Do not rely solely on the -OH stretch at 3400 cm⁻¹.

    • Simultaneously track the C=C enol stretch at 1640 cm⁻¹ and the C=O keto stretch at 1740 cm⁻¹ .

    • Validation Logic: If the 3400 cm⁻¹ peak belongs to the enol, its rate of decay must mathematically match the decay rate of the 1640 cm⁻¹ (C=C) peak, while inversely mirroring the growth of the 1740 cm⁻¹ (C=O) peak. If the 3400 cm⁻¹ peak remains static while the others shift, the signal is a false positive caused by water contamination.

Conclusion & Recommendations

For the structural validation of highly transient species like 2-bromoprop-1-en-1-ol, traditional offline IR techniques fail due to the fundamental kinetics of keto-enol tautomerization.

Recommendation: Laboratories must deploy In-Situ FTIR-ATR (ReactIR) equipped with an MCT detector for this class of molecules. By eliminating sample preparation delay and utilizing orthogonal peak tracking (correlating -OH decay with C=C decay), researchers can establish a self-validating, highly trustworthy analytical workflow that definitively proves the presence of the enol hydroxyl group.

References

  • Sateesh Reddy, K., et al. "In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction." Molecules, vol. 25, no. 9, 2020, p. 2199.[Link]

  • Li, Beryl X., et al. "Quantitation of a Ketone Enolization and a Vinyl Sulfonate Stereoisomer Formation Using Inline IR Spectroscopy and Modeling." Organic Process Research & Development, vol. 23, no. 5, 2019, pp. 982-990.[Link]

  • Lee, Hansol D., et al. "Spectroscopic Evidence of Keto−Enol Tautomerism in Deliquesced Malonic Acid Particles." ACS Earth and Space Chemistry, vol. 5, no. 9, 2021, pp. 2212-2222.[Link]

Safety & Regulatory Compliance

Safety

2-Bromoprop-1-en-1-ol proper disposal procedures

The proper disposal of 2-bromoprop-1-en-1-ol requires a rigorous understanding of its dynamic chemical nature. As a researcher or drug development professional, you must treat this compound not merely as a static chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 2-bromoprop-1-en-1-ol requires a rigorous understanding of its dynamic chemical nature. As a researcher or drug development professional, you must treat this compound not merely as a static chemical, but as a highly reactive intermediate.

2-Bromoprop-1-en-1-ol is an unstable enol that spontaneously tautomerizes into 2-bromopropanal . This keto-enol equilibrium overwhelmingly favors the aldehyde form. Because 2-bromopropanal features an electron-withdrawing carbonyl group adjacent to a labile alpha-bromine atom, it acts as a potent electrophile, a severe lachrymator (tear-inducing agent), and an aggressive alkylator of biological nucleophiles[1]. Consequently, its disposal is governed strictly by 2[2].

The Causality of Waste Segregation

The fundamental rule of disposing of 2-bromoprop-1-en-1-ol is strict segregation into the Halogenated Organic Waste stream.

  • Chemical Incompatibility: You must never mix this compound with strong bases, primary/secondary amines, or oxidizers. Amines will trigger a rapid, exothermic SN2 alkylation, while bases can catalyze violent aldol condensations of the aldehyde tautomer.

  • Destruction Mechanics: Halogenated solvents cannot be disposed of via standard fuels blending. Combustion of brominated organics produces corrosive hydrogen bromide (HBr) gas. Therefore, environmental regulations mandate that these wastes undergo3 to neutralize acidic exhaust[3].

  • Economic Impact: Mixing non-halogenated solvents with halogenated waste unnecessarily inflates institutional costs, as4[4].

Quantitative Data & Segregation Profile

Table 1: Physicochemical Properties & Waste Segregation Profile

ParameterCharacteristicOperational Causality
Chemical State Dynamic EquilibriumRapid tautomerization to 2-bromopropanal dictates that the waste is handled as a highly reactive alpha-bromo aldehyde.
Primary Hazard Lachrymator / AlkylatorThe alpha-bromine is a highly labile leaving group; requires mandatory fume hood isolation to prevent mucosal alkylation.
Waste Category Halogenated OrganicContains structural bromine; mandates segregation from non-halogenated streams to allow for specialized high-temp incineration.
Incompatibilities Bases, Amines, OxidizersContact triggers exothermic SN2 displacement or base-catalyzed degradation.
EPA Disposal Route Incineration + ScrubbingHigh-temperature combustion generates HBr, which must be neutralized by caustic scrubbers to prevent environmental release.

Operational Disposal Workflow

G A Waste Generation: 2-Bromoprop-1-en-1-ol B Spontaneous Tautomerization: 2-Bromopropanal (Lachrymator) A->B Keto-Enol Equilibrium C Compatibility Check: Ensure No Strong Bases/Amines B->C Hazard Mitigation D Waste Segregation: Halogenated Organic Stream C->D Safe Transfer E EPA Subpart K Labeling: Accumulation & Logging D->E Regulatory Compliance F Regulated Disposal: Incineration with Caustic Scrubbing E->F Final Destruction

Workflow for the stabilization, segregation, and disposal of 2-bromoprop-1-en-1-ol waste.

Standard Operating Procedure: Safe Disposal

This self-validating protocol ensures that 2-bromoprop-1-en-1-ol is safely transferred into institutional waste streams without risking exposure or incompatible chemical reactions.

Phase 1: Preparation and Hazard Mitigation

  • Fume Hood Isolation: Perform all handling inside a certified, actively exhausting chemical fume hood. The tautomeric shift generates volatile lachrymatory vapors that can cause severe eye and respiratory irritation.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is strongly advised due to the compound's skin-penetrating alkylating nature), splash goggles, and a flame-retardant lab coat.

  • Reactivity Quenching (For Concentrated Stocks): If disposing of >10 mL of neat (pure) 2-bromoprop-1-en-1-ol, do not add it directly to a bulk waste carboy. First, dilute the material in an inert halogenated solvent (e.g., dichloromethane) to a concentration of <5% v/v. Causality: Bulk accumulation of concentrated alpha-bromo aldehydes can lead to localized exothermic self-condensation or violent reactions with trace impurities in the waste drum.

Phase 2: Segregation and Transfer 4. Waste Stream Selection: Identify the designated Halogenated Organic Waste container (often a green-labeled carboy or specific safety can, depending on institutional EHS color-coding)[2]. 5. Incompatibility Verification (Critical): Confirm the halogenated waste container does NOT contain strong bases, primary/secondary amines, or aqueous toxic organics. 6. Transfer: Using a chemically compatible funnel, slowly decant the diluted waste into the halogenated waste carboy.

Phase 3: Labeling and Compliance 7. EPA Subpart K Labeling: Immediately update the waste log. Under 5, the container must be labeled with terms that alert emergency responders; the label must explicitly state "Halogenated Organic Waste"[5]. List "2-Bromopropanal" (the stable tautomer) as a constituent. Do not use abbreviations. 8. Vapor-Tight Sealing: Securely close the waste container cap.6 except when actively adding waste to prevent the escape of toxic emissions into the laboratory[6].

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, standard solvent spill kits are insufficient due to the lachrymatory hazard.

  • Evacuation: Immediately evacuate the area. The vapors will rapidly incapacitate personnel without respiratory protection.

  • Ventilation: Close laboratory doors to the hallway but ensure fume hood sashes are left open to maximize room exhaust ventilation[6].

  • Absorption: Personnel wearing appropriate respiratory protection (e.g., a full-face respirator with organic vapor cartridges) should cover the spill with inert absorbent pads or spill control granules (e.g., diatomaceous earth).

  • Collection: Sweep the absorbed material into a heavy-duty sealable solid waste container. Label as "Hazardous Solid Waste - Halogenated/Lachrymator".

  • Decontamination: Wash the spill area with a mild aqueous detergent. Causality: Do not use basic solutions (like ammonia) to clean the spill, as they will react violently with the alpha-bromo aldehyde.

References

  • Bucknell University Environmental Health & Safety. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromoprop-1-en-1-ol

As a highly reactive intermediate, 2-Bromoprop-1-en-1-ol (CAS: 190067-89-1)[1][2] demands stringent operational control. This compound exists in a rapid tautomeric equilibrium with its aldehyde counterpart, 2-bromopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive intermediate, 2-Bromoprop-1-en-1-ol (CAS: 190067-89-1)[1][2] demands stringent operational control. This compound exists in a rapid tautomeric equilibrium with its aldehyde counterpart, 2-bromopropanal [3]. Because alpha-bromo carbonyls and their enol forms are potent electrophiles, they act as severe lachrymators, respiratory irritants, and corrosive alkylating agents.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to safely handle, quench, and dispose of this chemical.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Understanding the molecular behavior of 2-Bromoprop-1-en-1-ol is critical for selecting the correct Personal Protective Equipment (PPE). The presence of the alpha-bromine adjacent to the enol/carbonyl carbon creates a highly electrophilic center.

When exposed to human tissue, this compound rapidly undergoes nucleophilic substitution. Biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues on TRPA1 ion channels in sensory neurons—attack the electrophilic carbon, displacing the bromide ion[3]. This irreversible covalent modification triggers an intense pain and lachrymatory (tearing) response, alongside severe tissue necrosis. Because low-molecular-weight halogenated organics rapidly permeate standard laboratory nitrile, specialized barrier protection is an absolute requirement.

G Enol 2-Bromoprop-1-en-1-ol (Enol Tautomer) Aldehyde 2-Bromopropanal (Aldehyde Tautomer) Enol->Aldehyde Tautomerization BioNuc Biological Nucleophiles (Ocular/Respiratory Proteins) Enol->BioNuc Direct Reactivity Aldehyde->BioNuc Electrophilic Attack Alkylation Irreversible Alkylation (Severe Lachrymator) BioNuc->Alkylation Tissue Damage PPE_Resp Fume Hood & Respirator Required Alkylation->PPE_Resp PPE_Skin Heavy-Duty Butyl Gloves Required Alkylation->PPE_Skin

Mechanistic pathway of 2-Bromoprop-1-en-1-ol toxicity and required PPE mitigation strategies.

Quantitative PPE Specifications and Hazard Thresholds

To prevent breakthrough and exposure, standard laboratory attire must be upgraded. The following table summarizes the mandatory PPE and engineering controls required for handling this compound.

PPE / Engineering ControlSpecification / MaterialQuantitative MetricMechanistic Justification
Primary Hand Protection Butyl Rubber or SilverShield>480 min breakthrough time; 0.3 mm thicknessPrevents rapid permeation characteristic of low-MW halogenated electrophiles.
Secondary Hand Protection Nitrile (Inner layer)4–6 mil thicknessProvides dexterity and a final indicator layer if the primary barrier fails.
Respiratory Protection Full-Face NIOSH RespiratorAPF = 50; Organic Vapor (OV) cartridgesShields ocular mucosa and respiratory tract from volatile lachrymatory vapors.
Engineering Control Variable Air Volume (VAV) Hood80–120 fpm face velocityMaintains negative pressure to prevent vapor escape into the operator's breathing zone.
Chemical Quench Aqueous Sodium Thiosulfate10% w/v concentrationProvides a molar excess of soft nucleophiles to rapidly displace the alpha-bromine.

Operational Workflow: Step-by-Step Handling Protocol

Every operational step involving 2-Bromoprop-1-en-1-ol must be treated as a self-validating system to ensure absolute containment.

Phase 1: Pre-Operational Setup & Validation
  • Fume Hood Validation:

    • Action: Activate the chemical fume hood and ensure the sash is positioned at or below the 18-inch mark.

    • Validation Check: Visually confirm inward directional airflow using a delicate tissue at the sash opening, or verify the digital flow monitor reads between 80–120 fpm.

  • Glove Integrity Check:

    • Action: Don a pair of 4-mil nitrile inner gloves, followed by 0.3 mm butyl rubber outer gloves.

    • Validation Check: Prior to donning the butyl gloves, trap air inside the glove and roll the cuff tightly. Apply pressure and observe for 10 seconds; any deflation indicates a micro-puncture, necessitating immediate disposal.

  • Quench Station Preparation:

    • Action: Prepare a 10% w/v aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution in a wide-mouth beaker inside the hood.

    • Causality: Thiosulfate acts as a soft, sacrificial nucleophile. In the event of a spill or contaminated glassware, it will rapidly neutralize the electrophilic hazard before it can volatilize.

Phase 2: Active Handling
  • Inert Atmosphere Transfer:

    • Action: Purge the reaction vessel with Argon or Nitrogen. Use a gas-tight syringe or cannula for all liquid transfers. Never pour the liquid directly.

    • Causality: 2-Bromoprop-1-en-1-ol is susceptible to oxidative degradation. Pouring increases the surface area exposed to air, drastically increasing the release of lachrymatory vapors[3].

  • Secondary Containment:

    • Action: Conduct all transfers over a secondary containment tray lined with chemical-absorbent pads.

    • Validation Check: Ensure the tray volume is at least 150% of the total volume of 2-Bromoprop-1-en-1-ol being handled.

Spill Response and Disposal Plan

If a spill occurs, or when disposing of reaction byproducts, the compound must be chemically deactivated prior to waste consolidation.

Step-by-Step Spill Remediation & Quenching
  • Evacuate & Isolate: Immediately lower the fume hood sash and alert personnel in the immediate vicinity. Do not attempt to clean the spill without a full-face respirator if vapors have escaped the hood.

  • Chemical Neutralization:

    • Action: Flood the spill area (or add waste dropwise to a stirring flask) with the pre-prepared 10% sodium thiosulfate solution at 0–5 °C.

    • Causality: The nucleophilic substitution reaction is exothermic. Cooling the quench bath prevents the heat from volatilizing unreacted enol/aldehyde into the breathing zone.

  • Validation of Quench Completion:

    • Validation Check: Wait 15–20 minutes. Monitor the temperature and ambient odor. The reaction is complete when the temperature stabilizes and the characteristic pungent, irritating odor is entirely absent. Test the aqueous layer with pH paper to ensure it remains slightly basic (pH 8-9); add sodium bicarbonate if necessary.

  • Absorption and Disposal:

    • Action: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite). Sweep the slurry into a compatible, sealable high-density polyethylene (HDPE) waste container.

    • Labeling: Label strictly as "Halogenated Organic Waste - Chemically Quenched (Aqueous/Solid Mixture)" and dispose of according to institutional and regional environmental regulations.

References

  • Title : 2-Bromoprop-1-en-1-ol | C3H5BrO | CID 71347780. Source : PubChem, National Institutes of Health. URL :[Link]

  • Title : 2-Bromopropanal | C3H5BrO | CID 350624. Source : PubChem, National Institutes of Health. URL : [Link]

Sources

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